N-(4-Bromo-2-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8062. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZSFOIZVXCSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278532 | |
| Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24106-05-6 | |
| Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24106-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024106056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24106-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(4-Bromo-2-methylphenyl)acetamide" synthesis from 4-bromo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(4-Bromo-2-methylphenyl)acetamide from 4-bromo-2-methylaniline. The document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the workflow and reaction pathway, tailored for professionals in chemical research and pharmaceutical development.
Introduction
This compound is a substituted aromatic amide that can serve as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds. The introduction of the acetamide group can modulate the electronic and steric properties of the aniline precursor, offering a strategic handle for further chemical transformations. This guide focuses on the direct N-acetylation of 4-bromo-2-methylaniline, a common and efficient method for the preparation of the target compound.
Reaction Scheme
The synthesis involves the N-acetylation of 4-bromo-2-methylaniline using acetic anhydride. The reaction is typically carried out in an aqueous acidic medium, followed by basification with sodium acetate to facilitate the precipitation of the product.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the N-acetylation of substituted anilines.
Materials:
-
4-bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of the Amine: In a 250 mL Erlenmeyer flask, suspend 4-bromo-2-methylaniline (e.g., 5.0 g, 1 equivalent) in 100 mL of deionized water. To this suspension, add concentrated hydrochloric acid dropwise while stirring until the aniline derivative is completely dissolved, forming the hydrochloride salt.
-
Addition of Acetylating Agent: To the clear solution of the hydrochloride salt, add acetic anhydride (1.1 equivalents) in one portion with continuous stirring.
-
Precipitation of the Product: Immediately following the addition of acetic anhydride, add a solution of sodium acetate (1.2 equivalents) in a minimal amount of deionized water. The sodium acetate acts as a base to neutralize the hydrochloric acid and catalyze the reaction, leading to the precipitation of the crude this compound.
-
Isolation of the Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts and impurities.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for this is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Appearance | Off-white to white crystalline solid |
| Melting Point | 156 °C |
Spectroscopic Data
¹H NMR (399.65 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.31 | s | 1H | -NH- |
| 7.41 | d | 1H | Aromatic CH |
| 7.32 | d | 1H | Aromatic CH |
| 2.20 | s | 3H | Ar-CH₃ |
| 2.06 | s | 3H | -C(O)CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 168.5 | -C=O |
| 136.2 | Aromatic C-N |
| 132.8 | Aromatic C-CH₃ |
| 131.5 | Aromatic C-H |
| 129.0 | Aromatic C-H |
| 128.3 | Aromatic C-H |
| 117.5 | Aromatic C-Br |
| 23.5 | -C(O)CH₃ |
| 17.8 | Ar-CH₃ |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3280 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1660 | C=O stretch (Amide I) |
| ~1540 | N-H bend (Amide II) |
| ~820 | p-substituted C-H bend |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the key stages in the synthesis pathway.
synthesis of "N-(4-Bromo-2-methylphenyl)acetamide" using acetic anhydride
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(4-Bromo-2-methylphenyl)acetamide via the acetylation of 4-bromo-2-methylaniline using acetic anhydride. The document details the chemical principles, experimental protocols, and characterization of the final product, tailored for researchers, scientists, and professionals in drug development. Key quantitative data are summarized in tabular format for ease of reference, and a detailed experimental workflow is presented visually using a Graphviz diagram.
Introduction
This compound is a substituted acetanilide derivative of interest in medicinal chemistry and organic synthesis. Acetylation of aromatic amines is a fundamental transformation that serves multiple purposes, including the protection of the amino group during further synthetic modifications and the modulation of the compound's physicochemical and biological properties. The use of acetic anhydride as the acetylating agent is a common and efficient method for this transformation. This guide outlines a standard laboratory procedure for the synthesis, purification, and characterization of this compound.
Reaction Scheme and Mechanism
The synthesis involves the nucleophilic attack of the amino group of 4-bromo-2-methylaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form a tetrahedral intermediate, which then collapses to yield the N-acetylated product and acetic acid as a byproduct. The overall reaction is as follows:

The reaction can be catalyzed by the addition of a small amount of acid, such as glacial acetic acid or a few drops of concentrated sulfuric acid, which protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic.
Quantitative Data
The physical and chemical properties of the key reactant and product are summarized in the tables below.
Table 1: Properties of Starting Material
| Property | Value |
| Chemical Name | 4-Bromo-2-methylaniline |
| CAS Number | 583-75-5[1] |
| Molecular Formula | C₇H₈BrN[1] |
| Molecular Weight | 186.05 g/mol [2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 57-59 °C[3] |
| Boiling Point | 240 °C[1] |
Table 2: Properties of Final Product
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 24106-05-6 |
| Molecular Formula | C₉H₁₀BrNO[4] |
| Molecular Weight | 228.09 g/mol [4] |
| Appearance | Solid |
| Melting Point | 156 °C[4] |
Experimental Protocol
This protocol is adapted from general procedures for the acetylation of aromatic amines.
Materials and Equipment
-
4-Bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis Procedure
-
In a 100 mL round-bottom flask, dissolve 5.0 g of 4-bromo-2-methylaniline in 20 mL of glacial acetic acid.
-
To this solution, cautiously add 5.0 mL of acetic anhydride.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture in a water bath at approximately 80-90 °C for 30 minutes with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water while stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water.
-
Allow the product to air-dry on the filter paper.
Purification
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
If excess water is added, add a small amount of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified product in a desiccator or a vacuum oven.
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value (156 °C)[4]. A sharp melting point close to the literature value is an indication of purity.
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the product. Expect to see a characteristic N-H stretching band around 3300 cm⁻¹ and a strong C=O stretching band for the amide at approximately 1660 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure. The spectrum should show a singlet for the methyl group protons, a singlet for the acetyl group protons, aromatic protons in the expected region, and a broad singlet for the N-H proton.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive.
-
Concentrated sulfuric acid is extremely corrosive.
-
4-Bromo-2-methylaniline is harmful if swallowed or in contact with skin[1].
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound using acetic anhydride. The procedure is robust and suitable for a standard organic chemistry laboratory. The provided data and workflow diagrams are intended to facilitate the successful execution and understanding of this chemical transformation for researchers and professionals in the field.
References
"N-(4-Bromo-2-methylphenyl)acetamide" chemical properties and structure
A Technical Guide to N-(4-Bromo-2-methylphenyl)acetamide: Chemical Properties and Structure
Abstract
This compound is a halogenated aromatic amide that serves as a crucial intermediate in organic synthesis. Its structural features, including a substituted phenyl ring and an acetamide group, make it a valuable building block for the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This document provides a comprehensive technical overview of the chemical and physical properties of this compound, its structural identifiers, detailed experimental protocols for its synthesis and analysis, and essential safety information for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound is structurally characterized by a benzene ring substituted with a bromine atom at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the acetamide substituent.
Table 1: Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 24106-05-6 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| SMILES | CC(=O)Nc1ccc(Br)cc1C | [1] |
| InChIKey | IJZSFOIZVXCSFP-UHFFFAOYSA-N |[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis and material science. The key properties of this compound are summarized below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 156 °C | [1] |
| Boiling Point | 349.9 °C at 760 mmHg (Predicted for isomer) | [3] |
| Solubility | Insoluble in water |[2] |
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of this compound is the N-acetylation of the corresponding aniline precursor, 4-bromo-2-methylaniline.
Synthesis Pathway
The reaction involves treating 4-bromo-2-methylaniline with an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base or in a suitable solvent to neutralize the acid byproduct.
Detailed Experimental Protocol (Representative)
This protocol is a representative method adapted from general N-acylation procedures.[4][5]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as pyridine (1.2 eq), to the solution.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath (0-5 °C). Slowly add acetyl chloride (1.1 eq) dropwise with continuous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. If DCM is the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Spectroscopic Data and Analysis
Structural confirmation and purity assessment are typically performed using a combination of spectroscopic and chromatographic techniques.
Table 3: Key Spectroscopic Data
| Technique | Data and Interpretation |
|---|---|
| ¹H-NMR | Expected signals include a singlet for the amide proton (NH), singlets for the two methyl groups (Ar-CH₃ and COCH₃), and distinct signals for the aromatic protons on the substituted ring. |
| ¹³C-NMR | Characteristic peaks are expected for the carbonyl carbon (C=O) around 168-170 ppm, along with signals for the aromatic carbons (some shifted by the bromine and methyl substituents) and the two methyl carbons. |
| IR Spectroscopy | Key absorption bands include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-Br stretching in the lower frequency region. |
| Mass Spectrometry | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. |
Analytical Workflow
The typical workflow for analyzing and purifying the synthesized product is outlined below.
Safety and Handling
Table 4: GHS Hazard Information (Based on Analogues)
| Category | Information |
|---|---|
| Pictogram | Exclamation Mark |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or fume hood. Avoid formation of dust and aerosols.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-defined chemical compound with established properties. Its straightforward synthesis via N-acetylation and the presence of versatile functional groups make it an important intermediate for further chemical elaboration. The data and protocols presented in this guide provide a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related molecules in drug discovery and materials science.
References
- 1. This compound [stenutz.eu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Acetamide,N-(2-bromo-4-methylphenyl)- | CAS#:614-83-5 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
"N-(4-Bromo-2-methylphenyl)acetamide" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromo-2-methylphenyl)acetamide is a halogenated aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural features, including a substituted phenyl ring and an acetamide group, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While noted as a compound of interest for pharmaceutical research due to its potential biological activity, specific pharmacological data for this particular isomer is not extensively documented in publicly available literature.[1] This guide provides a consolidated overview of its chemical properties, a detailed experimental protocol for its synthesis, and a workflow for its preparation.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 24106-05-6 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | 4'-Bromo-2'-methylacetanilide, 2-Acetamido-5-bromotoluene, 4-Bromo-2-methylacetanilide |
| Appearance | White to light yellow or light red crystalline powder |
| Melting Point | 159°C[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 4-bromo-2-methylaniline.[1] The following protocol is a representative method for this chemical transformation.
Materials:
-
4-Bromo-2-methylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or ethyl acetate)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methylaniline in an anhydrous solvent.
-
Cooling: Cool the flask in an ice bath to 0-5°C.
-
Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride to the cooled solution via a dropping funnel. If using acetyl chloride, a base such as pyridine or triethylamine should be added to neutralize the HCl byproduct.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a crystalline solid.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
Despite being identified as a compound of interest for pharmaceutical research, extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or the mechanism of action for this compound. Precursors such as 4-bromo-2-methylaniline are known to be building blocks for compounds with biological activities.[3] However, without direct experimental evidence, it is not possible to attribute any specific pharmacological effects or associated signaling pathways to the title compound.
Therefore, a diagram of a biological signaling pathway cannot be provided at this time. The visualization provided in this guide illustrates the experimental workflow for the synthesis of the compound. Researchers are encouraged to perform biological screenings to elucidate the potential therapeutic applications of this compound.
References
An In-depth Technical Guide to N-(4-Bromo-2-methylphenyl)acetamide
This technical guide provides a comprehensive overview of N-(4-Bromo-2-methylphenyl)acetamide, a halogenated aromatic amide. The document details its chemical identity, physicochemical properties, spectral data, and a likely synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Synonyms
This compound is systematically named according to IUPAC nomenclature. However, in literature and commercial listings, it is more commonly known by several synonyms. The unambiguous identification of this compound is crucial for research and procurement.
Synonyms:
-
4'-Bromo-2'-methylacetanilide
-
Acetamide, N-(4-bromo-2-methylphenyl)-
-
4-Bromo-2-methylacetanilide
CAS Number: 24106-05-6
Molecular Formula: C₉H₁₀BrNO
Molecular Weight: 228.09 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Crystalline Powder |
| Color | Pale pink to light beige-brown |
| Melting Point | 159-162 °C |
| Boiling Point | 339.7 ± 30.0 °C (Predicted) |
| Density | 1.473 g/cm³ (Predicted) |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed journals, a logical synthetic route can be inferred from related preparations and patent literature. The most plausible pathway involves the acetylation of 4-bromo-2-methylaniline.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
N-(4-Bromo-2-methylphenyl)acetamide: A Key Precursor in Modern Organic Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromo-2-methylphenyl)acetamide, a halogenated aromatic amide, has emerged as a versatile and crucial precursor in the field of organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, including a reactive bromine atom and a sterically influencing methyl group, make it an ideal starting material for a variety of cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the construction of complex molecular architectures relevant to drug discovery. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 24106-05-6 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 156 °C |
| SMILES | CC(=O)Nc1ccc(Br)cc1C |
| InChIKey | IJZSFOIZVXCSFP-UHFFFAOYSA-N |
Synthesis:
The most common and efficient synthesis of this compound involves the acetylation of 4-bromo-2-methylaniline. This reaction protects the amino group, making it less susceptible to side reactions in subsequent steps, and also serves to activate the aromatic ring for electrophilic substitution if desired. A general and reliable method for this transformation is the reaction of 4-bromo-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent like acetic acid.
A typical synthetic procedure is described in a Chinese patent (CN103787895A), which outlines the production of 4-bromo-2-methylaniline from 2-methylaniline. The process involves the protection of the arylamine to form N-(2-methylphenyl)acetamide, followed by bromination to yield this compound, and subsequent hydrolysis.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the acetylation of anilines.[2]
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (optional, as a buffer)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
-
Dry the purified crystals under vacuum.
Expected Yield: 85-95%
Applications in Organic Synthesis: A Gateway to Molecular Complexity
The synthetic utility of this compound lies in the reactivity of its aryl bromide moiety. The bromine atom serves as a versatile handle for the introduction of a wide range of functional groups through various metal-catalyzed cross-coupling reactions. The acetamido group, while primarily a protecting group, can also influence the reactivity and solubility of the molecule and can be readily hydrolyzed to reveal the free amine for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl structures, which are common motifs in many biologically active molecules.
A study on the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated the utility of a related bromoaniline in Suzuki cross-coupling reactions to produce compounds with significant antibacterial activity.[3] This highlights the potential of using this compound to generate libraries of compounds for biological screening.
General Reaction Scheme for Suzuki-Miyaura Coupling:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This compound can be reacted with a wide range of primary and secondary amines to introduce diverse nitrogen-containing substituents. This reaction is particularly valuable in drug discovery for the synthesis of complex amines and nitrogen-containing heterocycles.
General Reaction Scheme for Buchwald-Hartwig Amination:
Caption: General scheme of a Buchwald-Hartwig amination reaction.
Precursor to Bioactive Molecules
The true value of this compound as a precursor is realized in its application in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors and GPCR antagonists.
Kinase inhibitors are a major class of targeted cancer therapies.[4][5] The synthesis of many of these complex molecules relies on the strategic use of functionalized building blocks. A review on the synthesis of FDA-approved kinase inhibitors describes the preparation of a key intermediate, XXIXa, from 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide.[6] This highlights how a structurally similar bromo-substituted acetamide can be a critical starting material in the multi-step synthesis of a potent drug candidate. The bromo-substituent allows for the introduction of other functionalities through cross-coupling reactions, ultimately leading to the final complex structure.
Illustrative Synthetic Pathway to a Kinase Inhibitor Precursor:
Caption: A logical workflow for the synthesis of kinase inhibitors.
G-protein coupled receptors (GPCRs) are another important class of drug targets. The synthesis of small molecule antagonists for these receptors often involves the construction of highly substituted aromatic cores. This compound can serve as a scaffold to which various substituents can be added in a controlled manner, leading to the discovery of potent and selective GPCR antagonists.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for key transformations involving this compound and related compounds, based on literature precedents.
| Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetylation | 4-bromo-2-methylaniline | Acetic anhydride | Glacial acetic acid | Acetic acid | Reflux | 2-4 | 85-95 | Adapted from general procedures[2] |
| Suzuki Coupling | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-dioxane/H₂O | 90 | 24 | 60-85 | [3] |
| Hydrolysis | This compound | Concentrated HCl | - | Dioxane | Reflux | 1.5-2.5 | High | [1] |
Conclusion
This compound is a highly valuable and versatile precursor in modern organic synthesis. Its straightforward synthesis and the presence of a reactive bromine atom make it an ideal starting point for the construction of a diverse range of complex organic molecules. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides efficient routes to novel biaryl and amino-substituted compounds. The utility of this and structurally similar building blocks in the synthesis of high-value targets such as kinase inhibitors underscores its importance for researchers, scientists, and drug development professionals. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in the ongoing quest for new and improved therapeutic agents.
References
- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Rising Therapeutic Potential of N-(4-Bromo-2-methylphenyl)acetamide Derivatives: A Technical Overview
For Immediate Release
In the ever-evolving landscape of drug discovery, the quest for novel chemical entities with potent and selective biological activities remains a paramount objective. Among the myriad of scaffolds explored, acetamide derivatives have consistently emerged as a versatile class of compounds exhibiting a broad spectrum of pharmacological effects. This technical guide delves into the burgeoning field of N-(4-Bromo-2-methylphenyl)acetamide derivatives, offering an in-depth analysis of their synthesis, potential biological activities, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
The core structure of this compound, characterized by a substituted phenyl ring linked to an acetamide moiety, provides a fertile ground for chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. The strategic incorporation of bromine and a methyl group on the phenyl ring influences the compound's lipophilicity and electronic properties, which can significantly impact its interaction with biological targets.
Diverse Biological Activities of this compound Analogs
Derivatives of the this compound scaffold have demonstrated promising activities across several therapeutic areas, including oncology, inflammation, and infectious diseases. While research is ongoing, preliminary studies on structurally related compounds provide valuable insights into their potential applications.
Anticancer Activity
Several studies have highlighted the anticancer potential of bromo-phenyl acetamide derivatives. For instance, a class of thiazole-(benz)azole derivatives has been synthesized and evaluated for its anticancer effects.[1] Furthermore, the structurally related compound, 2-Bromo-n-(4-sulfamoylphenyl)acetamide, has been identified as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] This inhibition disrupts pH regulation in the tumor microenvironment, leading to cancer cell death.[2] The mechanism of action for many phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of key regulatory proteins, and cell cycle arrest.
Anti-inflammatory and Analgesic Effects
Acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] For example, certain 2-(substituted phenoxy) acetamide derivatives have shown both anti-inflammatory and analgesic activities.[4]
Antimicrobial Potential
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown potential in this area. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and demonstrated antibacterial activity against clinically isolated extensively drug-resistant (XDR) S. Typhi.[5] Similarly, N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have exhibited antimicrobial activity.[6] The mechanism of action for some acetamide derivatives is thought to involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.[3]
Quantitative Biological Data
To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for selected this compound derivatives and related compounds.
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | S. Typhi (XDR) | MIC | 6.25 µg/mL | [5] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | IC50 | 1.469 ± 0.02 µM | [5] |
| 2-(substituted phenoxy) acetamide derivative (3c) | MCF-7 (breast cancer) | - | - | [4] |
| 2-(substituted phenoxy) acetamide derivative (3c) | SK-N-SH (neuroblastoma) | - | - | [4] |
Note: The table is populated with data from structurally similar compounds due to the limited availability of specific data for direct derivatives of this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives and their analogs.
General Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
A mixture of pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methylaniline (1.0 eq), and 4-dimethylaminopyridine (DMAP) (0.2 eq) in dichloromethane (DCM) is cooled to 0 °C. N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is then added, and the reaction mixture is stirred under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product.[5]
Synthesis of Arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling
To a solution of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water are added the respective aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and K₃PO₄ (2.0 eq). The reaction mixture is heated at 90 °C for 24 hours under an argon atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[5]
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds is evaluated against clinically isolated XDR S. Typhi using the agar well diffusion method. A standardized bacterial suspension is uniformly spread on Mueller-Hinton agar plates. Wells are then punched into the agar, and a specific concentration of the test compound dissolved in a suitable solvent is added to each well. The plates are incubated, and the diameter of the zone of inhibition is measured to determine the antibacterial activity.[5]
In Vitro Alkaline Phosphatase Inhibition Assay
The alkaline phosphatase inhibitory activity is determined spectrophotometrically. The assay mixture contains the enzyme, substrate (p-nitrophenyl phosphate), and the test compound at various concentrations in a suitable buffer. The reaction is initiated by the addition of the substrate, and the absorbance is measured at a specific wavelength. The percentage inhibition is calculated, and the IC50 value is determined from the dose-response curve.[5]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of N-(4-Bromo-2-methylphenyl)acetamide: A Technical Guide for Drug Development
Introduction
N-(4-Bromo-2-methylphenyl)acetamide is a substituted acetanilide derivative of interest in pharmaceutical research and development due to its potential applications as a synthetic intermediate for various active pharmaceutical ingredients. A thorough understanding of its solubility in common organic solvents is paramount for its synthesis, purification, formulation, and overall drug development process. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a qualitative solubility summary, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide offers valuable insights based on the general principles of solubility for structurally related molecules.
Qualitative Solubility Data
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The presence of a polar amide group suggests solubility in polar solvents, while the brominated aromatic ring contributes to its solubility in less polar environments. For a closely related compound, 4-Bromoacetanilide, it is noted to be soluble in several organic solvents. Amides, in general, are more soluble in polar solvents capable of hydrogen bonding.[1][2] However, as the carbon chain length increases, the polarity of amide molecules decreases, which in turn reduces their solubility.[1]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictive assessments and should be confirmed by experimental determination for precise applications.
| Solvent | Chemical Formula | Predicted Qualitative Solubility | Rationale |
| Ethanol | C₂H₅OH | Soluble | Polar protic solvent capable of hydrogen bonding with the amide group. |
| Methanol | CH₃OH | Soluble | Similar to ethanol, a polar protic solvent that can engage in hydrogen bonding. |
| Acetone | (CH₃)₂CO | Soluble | Polar aprotic solvent with a significant dipole moment, capable of dissolving polar compounds. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Moderately Soluble | Moderately polar solvent, expected to have reasonable solvating power for the compound. |
| Dichloromethane | CH₂Cl₂ | Moderately Soluble | A versatile solvent with a moderate dipole moment, effective for a range of organic compounds. |
| Chloroform | CHCl₃ | Soluble | A polar aprotic solvent known to dissolve many amides. |
| Toluene | C₇H₈ | Slightly Soluble | Nonpolar aromatic solvent, may show some solubility due to the aromatic ring of the solute. |
| Hexane | C₆H₁₄ | Sparingly Soluble / Insoluble | Nonpolar aliphatic solvent, expected to have poor solvating capacity for the polar amide. |
| Water | H₂O | Sparingly Soluble / Insoluble | The hydrophobic nature of the bromophenyl and methyl groups is expected to limit solubility in water despite the polar amide group.[3] |
Experimental Protocol for Solubility Determination
For accurate quantitative solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique. This protocol is adapted for the determination of the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Record the initial mass of the compound added.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Visually inspect the supernatant to ensure it is clear and free of suspended particles.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed volumetric flask. This step is critical to remove any microscopic solid particles.
-
Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. Record the dilution factor precisely.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Spectroscopic and Synthetic Profile of N-(4-Bromo-2-methylphenyl)acetamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound N-(4-Bromo-2-methylphenyl)acetamide (CAS No. 24106-05-6). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the characterization and preparation of this compound.
Chemical Structure and Properties
This compound possesses a molecular formula of C₉H₁₀BrNO and a molecular weight of approximately 228.09 g/mol . The structure, characterized by an acetamide group attached to a 4-bromo-2-methylphenyl ring, is a key intermediate in various organic syntheses. The presence of the bromine atom and the methyl group on the aromatic ring influences its reactivity and spectroscopic characteristics.
Spectroscopic Data
A thorough analysis of this compound has been conducted using various spectroscopic techniques. The data presented below provides the necessary information for the unambiguous identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule. The data presented here has been compiled from spectra recorded in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| Aromatic CH | 7.53 | 9.31 (NH) |
| Aromatic CH | 7.29 | 7.41 |
| Aromatic CH | 7.27 | 7.32 |
| Aromatic CH | 7.16 | - |
| Acetyl CH₃ | 2.18 | 2.06 |
| Aromatic CH₃ | 2.12 | 2.20 |
¹³C NMR Spectroscopy:
Note: While the availability of ¹³C NMR data for this compound is indicated in several databases, specific, publicly accessible chemical shift values could not be definitively retrieved at the time of this publication.
Infrared (IR) Spectroscopy
Note: While the availability of IR spectra for this compound is indicated in several databases, a detailed list of characteristic absorption peaks could not be definitively retrieved at the time of this publication.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound and provides insight into its fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Fragment |
| 229 | 41.8 | [M+2]⁺ (⁷⁹Br isotope) |
| 227 | 43.2 | [M]⁺ (⁸¹Br isotope) |
| 187 | 99.9 | [M - C₂H₃O]⁺ (⁷⁹Br isotope) |
| 185 | 100.0 | [M - C₂H₃O]⁺ (⁸¹Br isotope) |
| 106 | 38.3 | [C₇H₈N]⁺ |
| 77 | 8.8 | [C₆H₅]⁺ |
| 43 | 13.9 | [C₂H₃O]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of 4-bromo-2-methylaniline.[1] This reaction can be performed using either acetic anhydride or acetyl chloride as the acetylating agent. A general procedure is outlined below.
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride or acetyl chloride
-
A suitable solvent (e.g., acetic acid, dichloromethane, or ethyl acetate)
-
A suitable base (if using acetyl chloride, e.g., pyridine or triethylamine)
Procedure (using Acetic Anhydride):
-
Dissolve 4-bromo-2-methylaniline in a suitable solvent such as acetic acid.
-
Add an equimolar amount or a slight excess of acetic anhydride to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis and spectroscopic identification of the target compound.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(4-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread adoption in the pharmaceutical and materials science industries due to its remarkable functional group tolerance and broad substrate scope.[1][2] These application notes provide detailed protocols and comparative data for the Buchwald-Hartwig amination of N-(4-Bromo-2-methylphenyl)acetamide, a valuable building block in medicinal chemistry and materials science. The presented methodologies and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of complex amines.
The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and reaction efficiency. The ortho-methyl group on the phenyl ring of the substrate introduces steric hindrance that can influence the choice of catalyst system compared to less substituted aryl bromides.
Reaction Scheme
This compound + Amine --(Pd catalyst, Ligand, Base)--> N-(4-(dialkyl/alkyl/aryl)amino-2-methylphenyl)acetamide
Comparative Performance of Catalytic Systems
The efficiency of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The following table summarizes representative reaction conditions and yields for the amination of a structurally similar substrate, N-(4-bromophenyl)-4-chlorobenzamide, with various amines.[2] This data provides a strong predictive framework for the amination of this compound, though optimization may be required to account for the steric and electronic effects of the ortho-methyl group.
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good to Excellent[2] |
| Piperidine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LHMDS (1.5) | THF | 80 | 12 | ~90[2] |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80-90[2] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~85-95[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound. These should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Coupling with Cyclic Secondary Amines (e.g., Morpholine)
This protocol is adapted from a general procedure for the amination of aryl bromides.[2]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination
Microwave-assisted synthesis can significantly reduce reaction times.[3]
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
PEPPSI™-IPr catalyst
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a microwave vial, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1 (steps 9-12).
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Buchwald-Hartwig amination and the widely accepted catalytic cycle.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Safety Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The steric hindrance from the ortho-methyl group may necessitate the use of bulkier, more electron-rich phosphine ligands. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: Potential side reactions include hydrodehalogenation of the aryl bromide. The choice of base and reaction temperature can influence the extent of these side reactions.
-
Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Reactions should be conducted behind a blast shield, especially when using sealed tubes or a microwave reactor.
By following these protocols and considering the provided comparative data, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of amino-substituted derivatives of this compound, facilitating advancements in drug discovery and materials science.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis with N-(4-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of N-(4-Bromo-2-methylphenyl)acetamide. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols herein cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation (for Suzuki, and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
This compound is an ideal substrate for these transformations due to the presence of a reactive aryl bromide bond, which can readily participate in the oxidative addition step of the catalytic cycle. The acetamide and methyl functional groups can influence the electronic and steric properties of the molecule, potentially affecting reaction kinetics and product distribution.
Suzuki-Miyaura Coupling: Synthesis of N-(2-methyl-4-arylphenyl)acetamides
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position, yielding N-(2-methyl-4-arylphenyl)acetamide derivatives. These products are valuable scaffolds in drug discovery.
Quantitative Data: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids. While specific data for this compound is not extensively reported, the data for analogous substrates provides a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88-96 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 14 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of N-(4-amino-2-methylphenyl)acetamides
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction enables the synthesis of a wide range of arylamines from aryl halides. In the context of this compound, this reaction provides a direct route to N-(4-(substituted-amino)-2-methylphenyl)acetamides, which are important intermediates in the synthesis of various biologically active compounds.
Quantitative Data: Buchwald-Hartwig Amination Conditions and Yields
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of N-(4-bromophenyl)acetamide, a structurally similar substrate, with various amines. These conditions can serve as a starting point for the amination of this compound.[5]
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~85-95 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~80-90 |
| 4 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 120 | 24 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on established procedures for the Buchwald-Hartwig amination of N-(bromoaryl) amides.[5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., DavePhos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (10 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 100-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Generalized catalytic cycle for Buchwald-Hartwig amination.
Heck Coupling: Synthesis of N-(2-methyl-4-vinylphenyl)acetamides
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene to form a substituted alkene. This reaction is a powerful method for the synthesis of styrenic and acrylic derivatives. When applied to this compound, the Heck reaction allows for the introduction of a vinyl group at the 4-position.
Quantitative Data: Heck Coupling Conditions and Yields
The following table provides illustrative data for the Heck coupling of aryl bromides with various alkenes. These conditions can be adapted for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Na₂CO₃ | NMP | 120 | 16 | 85-95 |
| 3 | Ethyl acrylate | PdEnCat™ 40 | - | AcONa | EtOH/H₂O | 120 (MW) | 0.5 | 75-85 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
Experimental Protocol: Heck Coupling
This protocol is a general procedure for the Heck reaction of aryl bromides with alkenes.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and the base (2.0 mmol) in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (10 mL) and the alkene (1.5 mmol).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Sonogashira Coupling: Synthesis of N-(4-alkynyl-2-methylphenyl)acetamides
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of substituted alkynes.[6] This reaction is particularly useful for creating linear, rigid structures often found in materials science and medicinal chemistry. For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the 4-position.
Quantitative Data: Sonogashira Coupling Conditions and Yields
The following table summarizes representative conditions for the copper-free Sonogashira coupling of aryl bromides with terminal alkynes.
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | CH₃CN | 80 | 8 | 90-98 |
| 3 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 4 | 78-88 |
| 4 | Propargyl alcohol | Pd/CuFe₂O₄ MNPs (3) | - | K₂CO₃ | EtOH | 70 | 5 | 80-90 |
TMP = 2,2,6,6-Tetramethylpiperidine
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (e.g., TMP, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.
-
Add this compound (1.0 mmol) and the anhydrous, degassed solvent (5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Experimental workflow for the Sonogashira coupling.
Applications in Drug Development and Medicinal Chemistry
The derivatives synthesized from this compound via palladium-catalyzed cross-coupling reactions are of significant interest to the pharmaceutical industry. The resulting N-aryl acetamides and related structures are found in a variety of biologically active molecules. For instance, substituted acetamides have been investigated as potential enzyme inhibitors, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, and as scaffolds for the development of novel anticancer and antimicrobial agents. The ability to rapidly generate a library of analogs from a common intermediate like this compound is a key strategy in modern drug discovery for structure-activity relationship (SAR) studies.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions offer efficient routes to a wide array of substituted N-phenylacetamide derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the exploration of new chemical space and the synthesis of novel compounds with potential therapeutic applications. It is important to note that the reaction conditions provided are based on analogous substrates and may require optimization for this compound to achieve maximum yields.
References
Application Note and Protocol for N-acetylation of 4-bromo-2-methylaniline
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect primary and secondary amines. This process reduces the reactivity of the amino group towards electrophiles and oxidizing agents. The resulting acetamides are often crystalline solids, which facilitates their purification through recrystallization. This application note provides a detailed experimental protocol for the N-acetylation of 4-bromo-2-methylaniline to synthesize N-(4-bromo-2-methylphenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.
Reaction Scheme
The acetylation of 4-bromo-2-methylaniline proceeds via the reaction of the amino group with acetic anhydride. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride, an electrophilic substitution reaction, leading to the formation of an acetamide and acetic acid as a byproduct.[1]
Experimental Protocol
This protocol is adapted from established methods for the acetylation of substituted anilines.[2][3][4]
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution of the Amine: In a 100 mL Erlenmeyer flask, suspend 1.0 g of 4-bromo-2-methylaniline in 25 mL of deionized water.
-
While stirring, slowly add 1.0 mL of concentrated hydrochloric acid to the suspension. Continue stirring until the 4-bromo-2-methylaniline dissolves to form the hydrochloride salt, resulting in a clear solution.[3][4]
-
Preparation of Sodium Acetate Solution: In a separate beaker, dissolve 1.2 g of sodium acetate in 10 mL of deionized water.
-
Acetylation Reaction: To the stirred solution of the amine hydrochloride, add 1.1 mL of acetic anhydride. Swirl the flask to ensure thorough mixing.
-
Immediately following the addition of acetic anhydride, add the prepared sodium acetate solution to the reaction mixture.[4] A white precipitate of this compound should form instantly.
-
Precipitation and Isolation: Cool the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 15 mL) to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.
-
Drying and Characterization: Allow the purified crystals to air dry completely. Determine the yield, melting point, and characterize by spectroscopic methods (e.g., IR, NMR) if desired.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [5] |
| Synonyms | 4'-bromo-2'-methylacetanilide | [5] |
| CAS Registry Number | 24106-05-6 | [5] |
| Molecular Formula | C₉H₁₀BrNO | [5] |
| Molecular Weight | 228.09 g/mol | [5] |
| Appearance | White crystalline solid | |
| Melting Point | 117-119 °C | [6] |
| Expected Yield | > 85% (based on analogous reactions) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Signaling pathway of the N-acetylation reaction.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of N-(4-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromo-2-methylphenyl)acetamide is an acetamide derivative that can serve as a valuable building block in organic synthesis. The presence of a bromine atom and a methyl group on the phenyl ring, along with the acetamido functional group, offers multiple sites for further chemical modification, making it a useful intermediate in the development of novel pharmaceutical compounds and other functional organic materials. The acetylation of the amino group in the parent aniline, 4-bromo-2-methylaniline, is a common strategy to protect the amino group or to introduce an acetyl moiety for further synthetic transformations.
This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acetylation of 4-bromo-2-methylaniline using acetic anhydride. The procedure is straightforward and can be performed using standard laboratory equipment.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Property | 4-Bromo-2-methylaniline (Starting Material) | Acetic Anhydride (Reagent) | This compound (Product) |
| Molecular Formula | C₇H₈BrN | C₄H₆O₃ | C₉H₁₀BrNO |
| Molar Mass | 186.05 g/mol | 102.09 g/mol | 228.09 g/mol |
| Appearance | Light yellow to brown crystalline solid | Colorless liquid | Off-white to white crystalline solid |
| Melting Point | 57-59 °C | -73 °C | 156 °C[1] |
| Boiling Point | 240 °C | 138-140 °C | Not readily available |
| Solubility | Insoluble in water, soluble in organic solvents | Reacts with water, soluble in most organic solvents | Soluble in hot ethanol, ethyl acetate, and acetone; sparingly soluble in cold water |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.53 (d, 1H, Ar-H), 7.29 (dd, 1H, Ar-H), 7.16 (d, 1H, Ar-H), 2.18 (s, 3H, -CH₃), 2.12 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): (Expected signals) ~168 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~125 (Ar-C), ~121 (Ar-C), ~118 (Ar-C), ~24 (-COCH₃), ~17 (-CH₃) |
| Infrared (IR) (KBr Pellet) | ν (cm⁻¹): (Expected characteristic peaks) ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1300 (C-N stretch), ~810 (C-H out-of-plane bend for substituted benzene) |
| Mass Spectrometry (MS) | m/z: (Expected molecular ion peaks) [M]⁺ at 227/229 (due to ⁷⁹Br/⁸¹Br isotopes), [M+H]⁺ at 228/230 |
Experimental Protocols
Synthesis of this compound
This protocol details the acetylation of 4-bromo-2-methylaniline using acetic anhydride in the presence of glacial acetic acid, which acts as a solvent and catalyst.
Materials:
-
4-Bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Spatula
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (e.g., 5.0 g, 26.9 mmol).
-
Addition of Reagents: To the flask, add glacial acetic acid (20 mL) and stir until the starting material is dissolved. Then, carefully add acetic anhydride (3.5 mL, 37.6 mmol) to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle or a water bath. Maintain the reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a 250 mL beaker containing 150 mL of ice-cold water while stirring vigorously with a glass rod. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the purified product and characterize it using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of N-(4-Bromo-2-methylphenyl)acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-(4-Bromo-2-methylphenyl)acetamide is a substituted aromatic amide, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis of such molecules often results in crude products containing impurities, including unreacted starting materials, byproducts, and residual solvents. For applications in drug development and scientific research, a high degree of purity is paramount.
Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor. This application note details a laboratory-scale procedure for the purification of this compound using ethanol.
Data Presentation
The successful purification of this compound can be assessed by comparing the physical properties of the crude and recrystallized product. The melting point is a key indicator of purity; a sharp melting point range close to the literature value suggests a high-purity compound.
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to slightly colored powder | White crystalline solid |
| Melting Point | Broad range, lower than literature value | Sharp range, expected ~156 °C |
| Purity (by HPLC/TLC) | Lower purity with visible impurities | High purity with minimal or no impurities |
| Estimated Recovery | N/A | 70-90% (dependent on initial purity and technique) |
Experimental Protocols
This protocol is adapted from established procedures for the recrystallization of similar bromo-substituted acetanilides.[1] Researchers should treat the solvent volumes and recovery rates as starting points and optimize based on their specific experimental observations.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
Recrystallization Procedure
-
Dissolution:
-
Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10-15 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue to add ethanol dropwise until all the solid has just dissolved. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a glass funnel and a clean 100 mL Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
-
Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the purified crystals from the Büchner funnel to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely. The drying process can be expedited by placing the watch glass in a desiccator under vacuum.
-
-
Characterization:
-
Once the crystals are thoroughly dry, determine the final mass and calculate the percent recovery.
-
Measure the melting point of the recrystallized this compound. A sharp melting point close to the literature value of 156 °C indicates successful purification.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Logical Relationship of Recrystallization Steps
Caption: Decision-based logical flow of the recrystallization process.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from N-(4-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three important classes of heterocyclic compounds—phenanthridinones, benzimidazolones, and quinolinones—utilizing N-(4-Bromo-2-methylphenyl)acetamide as a key starting material. The synthesized scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of 7-Bromo-9-methylphenanthridin-6(5H)-one via Intramolecular Heck Reaction
Phenanthridinones are a class of polycyclic aromatic compounds, with some derivatives exhibiting promising anticancer and antibacterial activities.[1] The intramolecular Heck reaction provides a powerful tool for the construction of this scaffold from readily available precursors.[2]
Experimental Workflow: Intramolecular Heck Reaction
Caption: Workflow for the synthesis of 7-Bromo-9-methylphenanthridin-6(5H)-one.
Experimental Protocols
Step 1a: Hydrolysis of this compound to 4-Bromo-2-methylaniline
-
To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-2-methylaniline.
Step 1b: N-Benzoylation of 4-Bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-(4-Bromo-2-methylphenyl)benzamide.
Step 2: Intramolecular Heck Reaction to Yield 7-Bromo-9-methylphenanthridin-6(5H)-one
-
In a sealed tube, combine N-(4-bromo-2-methylphenyl)benzamide (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add an appropriate solvent, such as N,N-dimethylformamide (DMF).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford 7-bromo-9-methylphenanthridin-6(5H)-one.
Quantitative Data
| Product | Starting Material | Catalyst/Reagents | Yield (%) | Reference |
| 7-Bromo-9-methylphenanthridin-6(5H)-one | N-(4-Bromo-2-methylphenyl)benzamide | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 60-80 (Typical) | Adapted from[3][4] |
Synthesis of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2(3H)-one via Hofmann Rearrangement
Benzimidazolone derivatives are known to possess a wide range of biological activities, including acting as enzyme inhibitors.[5] The Hofmann rearrangement of an ortho-amino amide provides a classical route to this heterocyclic core.[6][7]
Experimental Workflow: Hofmann Rearrangement
References
- 1. researchgate.net [researchgate.net]
- 2. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
N-(4-Bromo-2-methylphenyl)acetamide: A Versatile Building Block for Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromo-2-methylphenyl)acetamide is a valuable and versatile chemical building block in the synthesis of a wide array of bioactive molecules. Its utility lies in the presence of a reactive bromine atom on the phenyl ring, which serves as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The acetamide group and the methyl substituent on the phenyl ring also play crucial roles in influencing the physicochemical properties and biological activity of the resulting molecules. These features make this compound an attractive starting material for the development of kinase inhibitors, antibacterial agents, and other potential therapeutics.
Application in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a key intermediate for the construction of complex molecular architectures through carbon-carbon and carbon-nitrogen bond-forming reactions. The bromo-substituent is particularly amenable to Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern drug discovery.
Synthesis of Antibacterial and Alkaline Phosphatase Inhibitors
A notable application of a close structural analog, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, demonstrates the potential of the bromo-phenylacetamide core in generating potent bioactive compounds. Through a Suzuki-Miyaura cross-coupling reaction, the bromine atom can be replaced with various aryl and heteroaryl groups, leading to the synthesis of derivatives with significant biological activities.
A series of pyrazine carboxamide derivatives were synthesized from N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and various boronic acids. These compounds exhibited promising antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and also showed potent inhibition of alkaline phosphatase (ALP).[1][2]
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activities of representative synthesized pyrazine carboxamide derivatives.
| Compound ID | R-Group (from Boronic Acid) | Antibacterial Activity (MIC in µg/mL) vs. XDR-S. Typhi | Alkaline Phosphatase Inhibition (IC50 in µM) |
| 5a | Phenyl | > 100 | 2.45 ± 0.08 |
| 5b | 4-Fluorophenyl | 50 | 1.89 ± 0.05 |
| 5c | 4-Chlorophenyl | 25 | 1.62 ± 0.03 |
| 5d | 4-(Trifluoromethyl)phenyl | 6.25 | 1.47 ± 0.02 |
Potential in the Synthesis of Kinase Inhibitors
The this compound scaffold is a key structural motif found in numerous kinase inhibitors. While a direct synthesis of a marketed kinase inhibitor from this specific starting material is not prominently documented, its structural similarity to key intermediates in the synthesis of drugs like Dasatinib suggests its high potential in this area.
Dasatinib is a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3][4][5][6][7] The synthesis of Dasatinib and its analogs often involves the coupling of a substituted phenylamine with a thiazole-pyrimidine core. The N-(2-chloro-6-methylphenyl) moiety in Dasatinib is structurally analogous to the N-(4-Bromo-2-methylphenyl) group of the topic compound. The bromo-substituent can be readily converted to an amino group via Buchwald-Hartwig amination, which can then participate in coupling reactions to form kinase inhibitors. Alternatively, the bromine atom can be utilized in Suzuki or other cross-coupling reactions to build the complex heterocyclic systems characteristic of many kinase inhibitors.
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound and its analogs.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol is adapted from the synthesis of N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives and is applicable to this compound.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane and Water (10:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-aryl-2-methylphenyl)acetamide derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes a general procedure for the amination of aryl bromides, which can be adapted for this compound to introduce various amine functionalities, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the aminated product.
Signaling Pathways and Visualizations
Antibacterial Activity: Inhibition of Two-Component Signal Transduction
The antibacterial activity of the synthesized pyrazine carboxamide derivatives is proposed to involve the inhibition of bacterial two-component signal transduction systems. These systems are crucial for bacteria to sense and respond to environmental stimuli, and their inhibition can be bactericidal.
Alkaline Phosphatase Inhibition and the p38 MAP Kinase Pathway
Alkaline phosphatase (ALP) activity is regulated by various signaling pathways, including the p38 MAP kinase pathway. Inhibition of ALP by the synthesized derivatives may interfere with this pathway, which is involved in processes like bone metabolism and inflammation.
General Workflow for Bioactive Molecule Synthesis
The following diagram illustrates a general workflow for the synthesis of bioactive molecules starting from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vixra.org [vixra.org]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 7. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
Application Note and Protocol: Work-up Procedure for the Synthesis of N-(4-Bromo-2-methylphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for the work-up procedure following the synthesis of N-(4-Bromo-2-methylphenyl)acetamide. This compound is a valuable intermediate in medicinal chemistry and drug development. The synthesis typically involves the acetylation of 4-bromo-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The work-up procedure is critical for isolating and purifying the desired product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. This protocol outlines the steps for quenching the reaction, separating the product, and purifying it to a high degree.
Experimental Protocol
This protocol describes the work-up and purification of this compound following its synthesis.
1. Quenching the Reaction
-
Once the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature.
-
The mixture is then slowly and carefully poured into a beaker containing ice-cold water with constant stirring. This step hydrolyzes any remaining acetic anhydride and precipitates the crude product.
2. Isolation of the Crude Product
-
The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
The solid is washed with several portions of cold deionized water to remove any water-soluble impurities.
3. Liquid-Liquid Extraction (Alternative to Precipitation)
-
If the product does not precipitate or if the reaction was carried out in a water-immiscible solvent (e.g., dichloromethane), the work-up proceeds with liquid-liquid extraction.
-
The reaction mixture is transferred to a separatory funnel.
-
The organic layer is washed sequentially with:
-
A dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine.
-
A saturated aqueous sodium bicarbonate solution to neutralize any excess acid and remove acetic acid byproduct.[1]
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous layer.[1]
-
4. Drying and Solvent Removal
-
The organic layer is collected and dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.[1]
-
The drying agent is removed by gravity filtration.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude product.
5. Purification by Recrystallization
-
The crude this compound is purified by recrystallization to obtain a product of high purity.[1]
-
A suitable solvent for recrystallization is selected. Ethanol or a mixture of ethanol and water is often effective for N-aryl acetamides.[1][2][3]
-
The crude product is dissolved in a minimum amount of the hot recrystallization solvent.
-
The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
6. Characterization
-
The identity and purity of the final product are confirmed by analytical techniques.
-
The melting point of the purified product is determined and compared to the literature value.
-
Spectroscopic methods such as ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[1]
Data Presentation
Quantitative data from the synthesis and purification should be recorded and presented in a clear and organized manner.
| Parameter | Result |
| Starting Material | |
| 4-Bromo-2-methylaniline (mass, moles) | |
| Acetic Anhydride (volume, moles) | |
| Product | |
| Crude Yield (mass, %) | |
| Purified Yield (mass, %) | |
| Melting Point (°C) | |
| Analytical Data | |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the work-up procedure for the synthesis of this compound.
Caption: Workflow for the work-up and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(4-Bromo-2-methylphenyl)acetamide. Our aim is to help you optimize your experimental protocols to achieve higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: The starting material, 4-bromo-2-methylaniline, is sterically hindered, which can slow down the N-acetylation reaction. 2. Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough under mild conditions for this substrate. 3. Protonation of the Amine: In the presence of a strong acid, the amine group of the starting material can be protonated, rendering it non-nucleophilic. 4. Degradation of Reactants or Product: Prolonged reaction times at high temperatures can lead to decomposition. | 1. Optimize Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). 2. Use a More Reactive Acetylating Agent: Consider using acetyl chloride, which is more electrophilic than acetic anhydride.[1] 3. Add a Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, to neutralize any acid formed during the reaction, especially when using acetyl chloride.[2] 4. Controlled Heating: Use a temperature-controlled heating mantle and avoid excessive heating. |
| Presence of Multiple Spots on TLC | 1. Unreacted Starting Material: Due to an incomplete reaction. 2. Formation of Di-acetylated Byproduct: Although less common with hindered anilines, it can occur under forcing conditions with a large excess of the acetylating agent. 3. Formation of Other Side Products: Potential for side reactions on the aromatic ring under harsh conditions. | 1. Drive the Reaction to Completion: Refer to the solutions for "Low or No Product Yield." 2. Control Stoichiometry: Use a stoichiometric amount of the acetylating agent or add it dropwise to the reaction mixture to avoid a large excess at any given time. 3. Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired product. |
| Product is Difficult to Purify | 1. Oily Product: The crude product may not solidify due to the presence of impurities. 2. Co-precipitation of Impurities: Unreacted starting materials or byproducts may crystallize along with the desired product. | 1. Trituration: Try triturating the oily product with a non-polar solvent like hexane to induce solidification. 2. Recrystallization: Use a suitable solvent system for recrystallization. An ethanol/water mixture is often effective for acetanilides. 3. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. |
| Dark-Colored Reaction Mixture or Product | 1. Oxidation of the Aniline: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. | 1. Use Purified Starting Material: Ensure the 4-bromo-2-methylaniline is pure and has not discolored upon storage. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
Q2: Which acetylating agent is better, acetic anhydride or acetyl chloride?
A2: Both have their advantages and disadvantages. Acetyl chloride is more reactive and can lead to higher yields in shorter reaction times, but it is more hazardous, moisture-sensitive, and produces corrosive HCl as a byproduct, which can protonate the starting amine and halt the reaction if a base is not used.[1] Acetic anhydride is less reactive, easier to handle, and produces acetic acid as a byproduct, which is less corrosive. For sterically hindered anilines like 4-bromo-2-methylaniline, the higher reactivity of acetyl chloride might be advantageous, provided the reaction is controlled.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, you can:
-
Optimize the Reaction Temperature: Heating the reaction mixture can increase the reaction rate. For a similar substrate, heating to 95 °C in acetic acid with acetic anhydride resulted in a very high yield.[3]
-
Use a Catalyst: While not always necessary, a catalytic amount of a strong acid (like sulfuric acid) or a nucleophilic catalyst (like 4-dimethylaminopyridine, DMAP) can accelerate the reaction, especially with less reactive anilines.
-
Control the Stoichiometry: Using a slight excess of the acetylating agent can help drive the reaction to completion.
-
Choose the Right Solvent: Acetic acid can be a good solvent for this reaction as it can help to dissolve the starting material and the product.[3] Other aprotic solvents like dichloromethane or tetrahydrofuran can also be used.
Q4: My product is an off-white or brownish solid. How can I decolorize it?
A4: The color is likely due to small amounts of oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Thin Layer Chromatography (TLC): Assess the purity by observing a single spot.
-
Spectroscopy:
-
¹H NMR: To confirm the chemical structure by analyzing the proton signals and their integrations.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify characteristic functional groups such as the N-H stretch, C=O stretch of the amide, and aromatic C-H stretches.
-
Data on Reaction Conditions and Yields
| Starting Material | Acetylating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-nitroaniline | Acetic anhydride | Acetic acid | 95 | 7.5 | 99.1 | [3] |
| Thymol | Acetic anhydride | VOSO₄ (1 mol%) | Room Temp. | 24 | 80 | [4] |
| 4-Bromoaniline | Acetic acid | Reflux | 4 | Not Specified | Not Specified | [5] |
| Substituted Anilines | Acetyl chloride | K₂CO₃ / TBAB in DMF | Room Temp. | 0.25-0.5 | High | [6] |
Note: The yields presented are for analogous reactions and should be considered as a general guide for optimization.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid
This protocol is adapted from a high-yield procedure for a structurally similar compound.[3]
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Acetylation using Acetyl Chloride with a Base
This protocol is a general method for the N-acetylation of anilines using a more reactive acetylating agent.
Materials:
-
4-bromo-2-methylaniline
-
Acetyl chloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-2-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for N-Acetylation
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. 4'-BROMO-2'-NITROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
common impurities in "N-(4-Bromo-2-methylphenyl)acetamide" and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the common impurities found in N-(4-Bromo-2-methylphenyl)acetamide and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The primary impurities in crude this compound typically originate from the starting materials and potential side reactions during its synthesis. The most prevalent impurities include:
-
Unreacted Starting Material: The most common impurity is the starting amine, 4-bromo-2-methylaniline, which may remain if the acetylation reaction does not proceed to completion.
-
Isomeric Impurities: Positional isomers of the starting material, such as 2-bromo-4-methylaniline or 4-bromo-3-methylaniline, can be present. These arise from the non-specific bromination of 2-methylaniline during the synthesis of the starting material.
-
Di-acetylated Byproduct: Although generally less common, over-acetylation can lead to the formation of N-acetyl-N-(4-bromo-2-methylphenyl)acetamide, especially under harsh reaction conditions.
-
Solvent Residues: Residual solvents from the reaction or work-up steps may be present in the crude product.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the number of components in your sample. The presence of multiple spots indicates impurities. A suitable mobile phase for TLC analysis can be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is a highly effective method. A C18 column with a mobile phase consisting of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) can be used to separate the main product from its impurities.[1]
-
Melting Point Analysis: A pure compound has a sharp melting point range. The presence of impurities typically leads to a depression and broadening of the melting point range. The reported melting point for this compound is in the range of 118-121 °C. A lower and broader melting range suggests the presence of impurities.
-
Spectroscopic Methods (NMR, Mass Spectrometry): ¹H NMR and ¹³C NMR spectroscopy can help identify the structure of the desired product and detect the presence of impurities by observing unexpected signals. Mass spectrometry can confirm the molecular weight of the product and any detected impurities.
Q3: My purified this compound appears colored. What is the cause, and how can I decolorize it?
A colored sample, often appearing yellow or brown, is typically due to trace amounts of oxidized impurities. These can often be effectively removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The activated charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the chosen solvent, or the compound is not sufficiently soluble in the hot solvent. | Use a solvent with a lower boiling point or a co-solvent system. For instance, if using a single solvent leads to oiling out, try a mixture like ethanol/water.[2] |
| No Crystal Formation | The solution is not supersaturated (too much solvent was used), or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. To induce nucleation, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2] |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity of the mobile phase is incorrect. | Optimize the mobile phase using TLC first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution (e.g., gradually increasing the percentage of ethyl acetate in hexane) may be necessary to separate closely related impurities.[2] |
| Product Degradation on Column | Some amide compounds can be sensitive to the slightly acidic surface of silica gel. | If you observe degradation (e.g., streaking on TLC or low recovery), consider using a less acidic stationary phase like neutral alumina. Alternatively, recrystallization might be a more suitable purification method.[2] |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To remove unreacted starting materials and other soluble impurities. A common solvent system for compounds of this type is an alcohol/water mixture.
Methodology:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot solvent such as ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol until the solution is clear again.[2]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To separate the desired product from closely related impurities such as isomers.
Methodology:
-
Stationary Phase: Silica gel (e.g., 60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is often effective. The optimal solvent system should be determined by TLC analysis beforehand.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.
-
Elution: Run the column, starting with a low polarity mobile phase and gradually increasing the polarity. Collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Method Comparison
| Method | Typical Purity | Recovery | Scalability | Primary Application |
| Recrystallization | >98% | Moderate to High | High | Removal of major impurities, large-scale purification.[2] |
| Column Chromatography | >95% | Moderate | Low to Moderate | Separation of closely related impurities.[2] |
| Reverse-Phase HPLC | >99% | Low to Moderate | Low to Moderate | High-purity isolation, analytical separation.[2] |
Purification Workflow
Caption: General workflows for the purification of this compound.
References
troubleshooting low yield in N-acetylation of hindered anilines
Welcome to the Technical Support Center for N-Acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges associated with the N-acetylation of sterically hindered anilines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acetylation of hindered anilines?
The main challenge is the steric hindrance caused by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines). This steric bulk shields the nitrogen atom, making it a poor nucleophile and physically impeding the approach of the electrophilic acetylating agent.[1] Electron-withdrawing groups on the ring can further decrease the nitrogen's nucleophilicity, compounding the problem.[2]
Q2: Should I use an acyl chloride or an acid anhydride for my hindered aniline?
For hindered anilines, acyl chlorides (e.g., acetyl chloride) are generally preferred over acid anhydrides (e.g., acetic anhydride) due to their higher reactivity.[1] However, acid anhydrides are less sensitive to moisture and can be effective, especially when used with a potent catalyst and/or at elevated temperatures.[1]
Q3: What is the role of 4-(Dimethylaminopyridine) (DMAP) in this reaction?
DMAP acts as a highly effective nucleophilic catalyst. It reacts with the acetylating agent (like acetic anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[1] This intermediate is a much more potent acetylating agent than the anhydride itself and can more effectively acetylate the sterically hindered aniline. The DMAP is regenerated, allowing it to participate in the catalytic cycle again.[1]
Q4: My hindered aniline is also electron-deficient. What special considerations should I take?
Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are significantly less nucleophilic.[2] For these challenging substrates, you may need to employ more forceful conditions in addition to the strategies for steric hindrance. This can include:
-
Using a highly reactive acylating agent (e.g., acyl chloride).[1]
-
Employing a super-stoichiometric amount of a strong, non-nucleophilic base to deprotonate the aniline first.[1]
-
Considering specialized peptide coupling agents known to be effective for difficult amide bond formations, such as HATU.[1]
-
Using higher reaction temperatures and longer reaction times, while monitoring for decomposition.[1]
Q5: How can I purify my N-acetylated hindered aniline product?
Purification can be challenging due to the potential for unreacted starting materials.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.[1]
-
Column Chromatography: This is a general method for separating the product from starting materials and any side products.
-
Aqueous Workup: Washing with a dilute acid solution (e.g., 1M HCl) can help remove unreacted basic aniline starting material. A subsequent wash with a dilute base (e.g., NaHCO₃) can remove acidic byproducts like acetic acid.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe significant amounts of unreacted aniline even after prolonged reaction times, the reaction is likely not reactive enough to overcome the activation energy barrier.
Troubleshooting Workflow
Caption: A logical workflow for optimizing the N-acetylation of a hindered aniline.
Detailed Solutions:
| Strategy | Recommendation | Rationale |
| 1. Enhance Electrophile | Switch from acetic anhydride to acetyl chloride. Increase stoichiometry to 2-3 equivalents.[1] | Acetyl chloride is more electrophilic and a larger excess helps drive the reaction equilibrium towards the product.[1] |
| 2. Add Catalyst | Introduce a nucleophilic catalyst like 4-(DMAP) (0.1 - 0.2 eq.). | DMAP forms a highly reactive N-acylpyridinium intermediate, which is a more potent acetylating agent.[1] |
| 3. Increase Temperature | Heat the reaction in a high-boiling solvent like toluene or DMF.[1] Microwave-assisted synthesis can also be highly effective, often reducing reaction times and increasing yields.[3][4] | Provides the necessary thermal energy to overcome the steric and electronic activation barriers.[1] |
| 4. Improve Nucleophile | For extremely unreactive anilines, pre-treat with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) before adding the acetylating agent.[1] | This irreversibly deprotonates the aniline to form the highly nucleophilic anilide anion, which reacts much more readily.[1] |
| 5. Check Solubility | Ensure the hindered aniline is fully dissolved. If not, switch to a solvent with better solubilizing power, such as DMF or DMSO.[1] | A heterogeneous reaction will be slow and incomplete.[1] |
Issue 2: Formation of Significant Side Products
The appearance of new, undesired spots on a TLC plate indicates side reactions are occurring.
| Side Product | Cause & Identification | Mitigation Strategy |
| Diacylation | Occurs under forcing conditions where the newly formed amide is acetylated again. Less common with highly hindered anilines. | Use a stoichiometric amount (1.0-1.1 eq.) of the acetylating agent.[1] Add the acetylating agent slowly to the reaction mixture to avoid a large excess at any given time.[1] |
| O-Acylation | Occurs if other nucleophilic groups (e.g., hydroxyl, phenol) are present in the molecule. | Employ chemoselective conditions; N-acetylation can often be favored at lower temperatures.[1] Alternatively, protect the other nucleophilic groups before the N-acetylation step.[1] |
| Decomposition | High temperatures can cause the reagents, catalyst, or even the desired product to decompose. | Monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures.[1] If possible, use a more reactive system (e.g., stronger catalyst) that allows for lower reaction temperatures.[1] |
Experimental Protocols
Protocol 1: Standard N-Acetylation using Acetyl Chloride
This protocol is a starting point for moderately hindered anilines.
-
Dissolve the hindered aniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Acetylation with Acetic Anhydride
This method is suitable for hindered anilines that are unreactive under standard conditions.
-
Dissolve the hindered aniline (1.0 eq.) and DMAP (0.1 eq.) in DCM.
-
Add triethylamine (1.5 eq.).
-
Add acetic anhydride (1.2 eq.) dropwise.
-
Stir the reaction at room temperature or gently heat to reflux (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product.
Protocol 3: Forced N-Acetylation via Anilide Anion Formation
This protocol is for extremely hindered or electron-deficient anilines. All glassware must be flame-dried, and all reagents and solvents must be anhydrous.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask.
-
Dissolve the hindered aniline (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.[1]
-
Cool the reaction mixture back to 0 °C and add acetyl chloride (1.1 eq.) dropwise.[1]
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.[1]
-
Extract the product with ethyl acetate, wash with water and brine, then dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solvent and purify the crude product.[1]
Comparative Data on Acetylating Systems
The following table summarizes the relative effectiveness of different approaches based on literature consensus. Actual yields are substrate-dependent.
| Hindered Aniline Substrate | Acetylating Agent | Conditions | Catalyst | Relative Yield |
| 2,6-Dimethylaniline | Acetic Anhydride | Room Temp | None | Low |
| 2,6-Dimethylaniline | Acetyl Chloride | Room Temp | Pyridine | Moderate |
| 2,6-Dimethylaniline | Acetic Anhydride | Reflux | DMAP | High |
| 2,6-Diisopropylaniline | Acetyl Chloride | Reflux | Pyridine | Very Low |
| 2,6-Diisopropylaniline | Acetyl Chloride | 0 °C to RT | Pre-treatment with NaH | High |
DMAP Catalytic Cycle
The diagram below illustrates how DMAP enhances the reactivity of acetic anhydride.
Caption: Catalytic cycle showing the activation of acetic anhydride by DMAP.
References
preventing diacetylation in the synthesis of "N-(4-Bromo-2-methylphenyl)acetamide"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the formation of the diacetylated byproduct, N-acetyl-N-(4-bromo-2-methylphenyl)acetamide, during the synthesis of N-(4-Bromo-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of diacetylation in this synthesis?
The primary cause of diacetylation is the use of harsh reaction conditions. Specifically, an excessive amount of the acetylating agent (e.g., acetic anhydride), high reaction temperatures, and prolonged reaction times can all lead to the formation of the undesired N,N-diacetylated byproduct.
Q2: How can I minimize the formation of the diacetylated impurity?
To minimize diacetylation, you should carefully control the stoichiometry of your reagents, maintain a low reaction temperature, and monitor the reaction's progress to avoid unnecessarily long reaction times. Using a slight excess (1.05-1.2 equivalents) of acetic anhydride and running the reaction at or below room temperature is a highly effective strategy.
Q3: Is acetyl chloride a better alternative to acetic anhydride?
Acetyl chloride is significantly more reactive than acetic anhydride. This high reactivity can make the reaction harder to control, potentially increasing the likelihood of diacetylation, especially if the addition is not slow and the temperature is not strictly controlled. For this synthesis, acetic anhydride is generally the preferred and more easily controlled reagent.
Q4: What is the role of a base like pyridine or sodium acetate?
A base is typically used to neutralize the acid formed during the reaction (acetic acid from acetic anhydride or HCl from acetyl chloride). This neutralization drives the reaction to completion. A mild base like sodium acetate in an aqueous system is often sufficient and helps maintain a controlled reaction environment that favors mono-acetylation.
Troubleshooting Guide: Diagnosing and Solving Diacetylation Issues
This section provides a logical approach to identifying and resolving issues with diacetylation during your experiment.
Problem: My final product is contaminated with a significant amount of diacetylated byproduct, confirmed by NMR or LC-MS.
Below is a systematic guide to troubleshoot the source of the over-acetylation.
Troubleshooting Workflow
Caption: Troubleshooting logic for diacetylation issues.
Data Presentation: Impact of Reaction Conditions
The following table summarizes how different experimental parameters can influence the product distribution. The data is representative for the acetylation of 4-bromo-2-methylaniline.
| Parameter | Condition A (Diacetylation Prone) | Condition B (Optimized for Mono-acetylation) | Expected Outcome |
| Equivalents of Ac₂O | 2.5 eq. | 1.1 eq. | Reduces availability of acetylating agent for a second reaction. |
| Temperature | 60 °C | 20-25 °C (Room Temp) | Lower kinetic energy disfavors the higher activation energy diacetylation. |
| Solvent | Acetic Acid (anhydrous) | Acetic Acid / Water | Water can hydrolyze excess acetic anhydride, preventing over-acetylation. |
| Reaction Time | 12 hours | 2 hours (or TLC completion) | Prevents slow, creeping formation of the diacetylated product. |
| Approx. Yield (Mono) | ~50-60% | >90% | Optimized conditions significantly improve the yield of the desired product. |
| Approx. Yield (Di) | ~30-40% | <5% | Optimized conditions suppress the formation of the byproduct. |
Experimental Protocols
Protocol 1: Optimized Synthesis for Selective N-acetylation
This protocol is designed to maximize the yield of the desired mono-acetylated product.
Caption: Optimized experimental workflow for mono-acetylation.
Methodology:
-
Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-methylaniline in a minimal amount of glacial acetic acid.
-
Reagent Addition: While stirring at room temperature (20-25°C), add 1.1 equivalents of acetic anhydride dropwise over 5-10 minutes.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-water.
-
Precipitation: Stir the aqueous mixture until a white or off-white precipitate fully forms.
-
Purification: Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and dry the product under vacuum. If needed, further purify by recrystallization from an ethanol/water mixture.
Protocol 2: Example of a Diacetylation-Prone Synthesis (For Instructional Purposes)
This protocol demonstrates conditions that are likely to produce the undesired byproduct.
-
Setup: Dissolve 1.0 equivalent of 4-bromo-2-methylaniline in glacial acetic acid.
-
Reagent Addition: Add 2.5 equivalents of acetic anhydride to the solution.
-
Reaction: Heat the mixture to 60-80°C and stir for 6-12 hours.
-
Workup: Follow the same workup procedure as in Protocol 1. Analysis of the crude product will likely show a significant percentage of the diacetylated compound.
Reaction Pathway
The diagram below illustrates the desired reaction competing with the undesired side reaction. Controlling the conditions ensures the reaction stops at the intended product.
Caption: Desired vs. undesired acetylation pathways.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with N-(4-Bromo-2-methylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "N-(4-Bromo-2-methylphenyl)acetamide" in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions with this compound is in the range of 1-5 mol% of the palladium precursor. For initial screening, 2 mol% is often a reasonable concentration.[1][2] With highly optimized catalyst systems, loadings can sometimes be reduced to <1 mol%, while challenging couplings may require up to 10 mol% to achieve a desirable reaction rate.[1]
Q2: How do the substituents on this compound affect the cross-coupling reaction?
The N-acetyl and methyl groups on the aromatic ring can influence the reaction. The N-acetyl group is an electron-donating group, which can make the aryl bromide less reactive towards oxidative addition, a potentially rate-limiting step.[3] The ortho-methyl group introduces steric hindrance, which can also slow down the reaction by impeding the approach of the palladium catalyst.[3]
Q3: What are the most common side reactions observed when using this compound?
Common side reactions include:
-
Protodeboronation: In Suzuki couplings, this is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is more common with electron-rich boronic acids.[3][4]
-
Homocoupling: The coupling of two molecules of the boronic acid or the aryl halide can occur, especially in the presence of oxygen.[5][6]
-
Catalyst Decomposition: The formation of palladium black indicates the precipitation of the active Pd(0) catalyst, rendering it inactive. This can be caused by oxygen, impurities, or high temperatures.[1][3]
Q4: Which ligands are recommended for cross-coupling reactions with this substrate?
For challenging substrates like this compound, bulky and electron-rich phosphine ligands are often recommended.[1][3] For Suzuki-Miyaura reactions, ligands such as SPhos, XPhos, and RuPhos can be effective.[1][6] For Buchwald-Hartwig amination, ligands like BrettPhos and RuPhos have shown high activity.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
This is a frequent issue and can be addressed by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Ensure proper storage of catalysts and ligands under an inert atmosphere.- Consider using a more stable pre-catalyst. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[8] |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands).[6][8]- Increase the reaction temperature in increments. | The electron-donating nature of the acetamide group can make oxidative addition more difficult. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step.[8] |
| Inappropriate Base | - Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4][8]- For Buchwald-Hartwig amination, NaOtBu is a common choice.[6] | The choice of base is crucial for the efficiency of the catalytic cycle. |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and degassed.[4]- Common solvent systems include dioxane/water, THF/water, or toluene/water for Suzuki reactions, and toluene or dioxane for Buchwald-Hartwig aminations.[1] | The solvent affects the solubility of reagents and the stability of the catalytic species.[2] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid | - Presence of oxygen. | - Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[5][9] |
| Protodeboronation | - Presence of water and base. | - Use anhydrous conditions where possible.- Use a weaker base or carefully control the stoichiometry of a stronger base.[3]- Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[3] |
| Dehalogenation | - Certain solvents or bases acting as hydride donors. | - Avoid using alcohols as the primary solvent if this is an issue and ensure reagents are anhydrous (unless water is part of the solvent system). |
Quantitative Data Summary
The optimal catalyst loading is highly dependent on the specific reaction conditions and coupling partners. The following tables provide general guidelines.
Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Catalyst Loading (mol%) | Ligand/Pd Ratio | Base | Solvent System | Temperature (°C) |
| Pd(OAc)₂ | SPhos | 1 - 3 | 2:1 | K₃PO₄ | Dioxane/H₂O (4:1) | 80 - 110 |
| Pd₂(dba)₃ | XPhos | 1 - 2 | 4:1 | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 - 120 |
| Pd(PPh₃)₄ | - | 2 - 5 | - | K₂CO₃ | THF/H₂O (4:1) | 75 - 100 |
Table 2: Typical Catalyst Loading for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Catalyst Loading (mol%) | Ligand/Pd Ratio | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BrettPhos | 1 - 3 | 2:1 | NaOtBu | Toluene | 80 - 110 |
| Pd₂(dba)₃ | RuPhos | 1 - 2 | 4:1 | LHMDS | Dioxane | 90 - 120 |
Table 3: Typical Catalyst Loading for Sonogashira Coupling
| Palladium Precursor | Ligand | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | - | CuI (1-5 mol%) | 1 - 5 | Et₃N | THF or DMF | 25 - 80 |
| Pd(OAc)₂ | P(t-Bu)₃ | - (Copper-free) | 1 - 3 | Cs₂CO₃ | Dioxane | 60 - 100 |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.
Suzuki-Miyaura Coupling Protocol
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[4]
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.[1] Add this catalyst solution to the Schlenk flask.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Buchwald-Hartwig Amination Protocol
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[6]
-
Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[6]
-
Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[6]
-
Heat the sealed tube to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.[6]
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]
Sonogashira Coupling Protocol (Copper-Free)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: TLC Analysis for Monitoring "N-(4-Bromo-2-methylphenyl)acetamide" Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Thin-Layer Chromatography (TLC) analysis of the synthesis of "N-(4-Bromo-2-methylphenyl)acetamide".
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: TLC is a rapid and cost-effective qualitative technique used to monitor the progress of the reaction.[1][2] It allows researchers to visualize the consumption of the starting material (4-Bromo-2-methylaniline) and the formation of the product (this compound) over time. This helps in determining the reaction's endpoint, ensuring it has gone to completion.[2][3]
Q2: How do I select an appropriate mobile phase (solvent system) for this analysis?
A2: The goal is to find a solvent system that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8 for visible spots. A common starting point for separating an amine and its corresponding amide is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting ratio to test would be 7:3 or 8:2 hexane:ethyl acetate. Adjust the polarity based on the results: if spots are too high (high Rf), decrease the polarity (less ethyl acetate); if they are too low (low Rf), increase the polarity (more ethyl acetate).[4]
Q3: How can I visualize the spots on the TLC plate?
A3: Both the starting material, 4-Bromo-2-methylaniline, and the product, this compound, are aromatic and should be visible under a UV lamp (254 nm). Alternatively, staining with potassium permanganate (KMnO4) can be effective for visualizing the product. An iodine chamber can also be used as a non-specific visualization technique.[5]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where the reaction mixture is spotted directly on top of a spot of the starting material.[6] This is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are very similar.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated. - The compound is acidic or basic. | - Dilute the sample before spotting it on the TLC plate.[1][8] - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[8] |
| Spots are at the baseline (low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8] |
| Spots are near the solvent front (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.[8] |
| No spots are visible | - The sample is too dilute. - The compound is not UV-active, and the visualization method is inappropriate. - The compound may have evaporated. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][9] - Use an alternative visualization method, such as a potassium permanganate stain or an iodine chamber.[5] |
| Uneven solvent front | - The TLC plate is touching the side of the developing chamber. - The chamber is not properly saturated with the solvent vapor. | - Ensure the plate is centered in the chamber and not touching the sides.[1] - Place a piece of filter paper in the chamber to aid in saturation. |
| Reactant and product spots have very similar Rf values | - The chosen mobile phase does not provide adequate separation. | - Experiment with different solvent systems. Try a different combination of solvents, for instance, dichloromethane and methanol. |
Experimental Protocol: TLC Monitoring
1. Preparation of the TLC Plate:
-
Gently draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced points on this line for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).
2. Spotting the Plate:
-
Using a capillary tube, spot a small amount of the diluted starting material solution on the "SM" mark.
-
Spot the starting material on the "C" mark.
-
Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "RM" mark and directly on top of the starting material spot at the "C" mark.[6]
3. Developing the Plate:
-
Pour the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it with a watch glass.
-
Carefully place the spotted TLC plate into the chamber, ensuring the pencil line is above the solvent level.[9]
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate) for better visualization.
5. Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[1]
-
Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
Table 1: Representative Rf Values for TLC Analysis
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (approximate) |
| 4-Bromo-2-methylaniline (Starting Material) | 8:2 | 0.6 |
| This compound (Product) | 8:2 | 0.4 |
| 4-Bromo-2-methylaniline (Starting Material) | 7:3 | 0.7 |
| This compound (Product) | 7:3 | 0.55 |
Note: Rf values are indicative and can vary based on the specific conditions (temperature, plate manufacturer, chamber saturation).
Experimental Workflow Diagram
Caption: Workflow for TLC monitoring of reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Purification of N-(4-Bromo-2-methylphenyl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of N-(4-Bromo-2-methylphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities often stem from the synthesis process, which typically involves the acetylation of 4-bromo-2-methylaniline. Common impurities may include:
-
Unreacted Starting Material: Residual 4-bromo-2-methylaniline.
-
Over-Acetylated Byproducts: Formation of a di-acetylated product, although less common under standard conditions.
-
Reagents and Solvents: Leftover acetic anhydride, pyridine, or other solvents used in the synthesis.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases or high heat) during workup or purification.
Q2: My purified product has a melting point lower than the reported value. What does this indicate?
A2: A depressed and broadened melting point range is a strong indicator of impurities. The reported melting point for pure this compound is around 156 °C.[1] If your product melts at a lower temperature, it is likely contaminated with starting materials or byproducts. Further purification is recommended.
Q3: I am observing "oiling out" during recrystallization. How can I resolve this?
A3: "Oiling out" occurs when the compound separates as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of your compound-impurity mixture or if the solution is supersaturated. To address this, you can:
-
Add more solvent: This will decrease the saturation of the solution.
-
Use a lower-boiling point solvent system.
-
Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath.
-
Employ a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is poorly soluble) until the solution becomes slightly turbid, then gently heat until clear and allow to cool slowly.
Q4: Can this compound degrade during column chromatography?
A4: Yes, some bromoacetamide derivatives can be sensitive to the slightly acidic nature of silica gel, potentially leading to hydrolysis of the amide bond.[2] If you observe streaking on your TLC plate or suspect degradation on the column, consider the following:
-
Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel.
-
Add a small amount of a neutralizer to your mobile phase: For example, a very small percentage of triethylamine can help to neutralize the silica surface.
-
Minimize the time on the column: Run the chromatography as efficiently as possible.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No Crystal Formation | The solution is not sufficiently supersaturated. | - Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Low Recovery of Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the compound.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. |
| Colored Impurities Remain | The impurity has similar solubility characteristics to the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb some of your product).- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots (Low Resolution) | The mobile phase polarity is not optimal. | - Perform a thorough TLC analysis to determine the best solvent system. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.- Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Compound Streaking on the Column/TLC Plate | The compound is too polar for the chosen mobile phase, or the column is overloaded. | - Increase the polarity of the mobile phase.- Ensure the sample is dissolved in a minimal amount of solvent before loading onto the column.- Reduce the amount of crude material loaded onto the column. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, the addition of a small amount of methanol may be necessary. |
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Melting Point | 156 °C | [1] |
| Appearance | White to off-white solid |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. If it becomes too turbid, add a small amount of hot ethanol until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by TLC analysis beforehand.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity to elute your compound of interest.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Workflows and Relationships
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Technical Support Center: Synthesis of N-(4-Bromo-2-methylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromo-2-methylphenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acetylation of 4-bromo-2-methylaniline.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize temperature: Gently heating the reaction mixture may improve the rate of reaction. - Check reagent purity: Impurities in the starting material (4-bromo-2-methylaniline) or acetylating agent can inhibit the reaction. |
| Product loss during workup: Significant amounts of the product may be lost during extraction and purification steps. | - Minimize transfers: Reduce the number of times the product is transferred between vessels. - Optimize extraction: Ensure the correct pH for aqueous washes to prevent product loss. - Careful recrystallization: Use a minimal amount of hot solvent for recrystallization to maximize crystal recovery. | |
| Multiple Spots on TLC Analysis | Presence of starting material: The spot corresponding to 4-bromo-2-methylaniline is visible. | - See "Incomplete reaction" under "Low Product Yield". |
| Formation of diacetylated byproduct: A less polar spot than the product may be observed. | - Use stoichiometric amounts of acetylating agent: An excess of the acetylating agent can lead to the formation of the diacetylated product. - Control reaction temperature: Avoid excessive heating, as higher temperatures can promote diacetylation. | |
| Hydrolysis of the product: A more polar spot corresponding to the starting amine may appear, especially after workup. | - Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the amide product. - Perform workup promptly: Avoid prolonged exposure of the product to acidic or basic aqueous solutions during the workup. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Impurities can inhibit crystallization. | - Purify the crude product: Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Wash the crude product: Wash the crude oil with a solvent in which the impurities are soluble but the product is not (e.g., cold hexanes). |
| Incorrect recrystallization solvent: The chosen solvent may not be suitable for crystallization. | - Solvent screening: Experiment with different solvent systems. A common choice for similar acetanilides is ethanol or an ethanol/water mixture. | |
| Product has a Low Melting Point | Presence of impurities: Impurities depress and broaden the melting point range. | - Recrystallize the product: Perform one or more recrystallizations until a sharp and consistent melting point is achieved. The reported melting point for this compound is in the range of 117-121 °C. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the N-acetylation of 4-bromo-2-methylaniline using an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: How can I minimize the formation of the diacetylated byproduct?
A2: To minimize diacetylation, it is crucial to use a controlled amount of the acetylating agent (close to a 1:1 molar ratio with the amine). Additionally, maintaining a moderate reaction temperature can help prevent this side reaction.
Q3: My reaction seems to be very slow. What can I do to speed it up?
A3: Gentle heating of the reaction mixture can increase the reaction rate. You can also consider using a more reactive acetylating agent, such as acetyl chloride, although this may require more careful control of the reaction conditions to avoid side reactions. The addition of a catalytic amount of acid, like a few drops of concentrated sulfuric acid, can also accelerate the reaction.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a highly effective method for purifying this compound.[1] Suitable solvents for recrystallization of similar compounds include ethanol, or a mixture of ethanol and water.[1] Column chromatography can also be used for purification if recrystallization does not remove all impurities.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed by a combination of techniques including Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent) or an inert solvent like dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylaniline in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Addition of Acetylating Agent: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of acetic anhydride to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating may be applied to increase the reaction rate. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, wash the solution sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
If glacial acetic acid was used as the solvent, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: N-acetylation of 4-bromo-2-methylaniline
Welcome to the technical support center for the N-acetylation of 4-bromo-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common synthetic transformation. Below, you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-acetylation of substituted anilines like 4-bromo-2-methylaniline.
Q1: What is the primary role of a base in the N-acetylation of 4-bromo-2-methylaniline?
A: The base serves a critical function in the N-acetylation reaction. Its primary role is to neutralize the acidic byproduct generated, which is typically acetic acid when using acetic anhydride or hydrochloric acid (HCl) when using acetyl chloride. If this acid is not neutralized, it will protonate the lone pair of electrons on the nitrogen atom of the unreacted aniline. This protonation forms an anilinium salt, rendering the amine non-nucleophilic and effectively stopping the desired reaction, which leads to significantly lower yields.[1]
Q2: Which base should I choose for my experiment: a weak base like Sodium Acetate or an organic base like Pyridine?
A: The choice of base depends on the reactivity of your substrate and the desired reaction conditions.
-
Sodium Acetate (NaOAc): This is a weak base that acts as a buffer to neutralize the acid byproduct.[2] It is ideal for standard acetylations of anilines that are not strongly deactivated. The reaction is often performed in an aqueous medium, where the product conveniently precipitates, simplifying purification.[1]
-
Pyridine: Pyridine is a stronger base and also functions as a nucleophilic catalyst.[3] It reacts with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.[4] This intermediate is a more potent acetylating agent, making pyridine an excellent choice for less reactive or sterically hindered anilines, or when a faster reaction rate is desired.[5][6]
Q3: My reaction yield is very low. What are the common causes and how can I fix them?
A: Low yields are a frequent issue and can often be traced back to a few key factors. The following guide provides solutions to common problems.
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to start or proceeds very slowly. | The amino group of 4-bromo-2-methylaniline is insufficiently nucleophilic due to electron-withdrawing effects of the bromine atom.[7] | Switch from sodium acetate to a more potent catalytic base like pyridine or 4-(dimethylamino)pyridine (DMAP) to increase the reactivity of the acetylating agent.[5][8] |
| Yield is significantly lower than expected (~50% or less). | The aniline starting material was protonated by the acidic byproduct, halting the reaction. | Ensure an adequate amount of base (at least one equivalent) is used to neutralize all acid generated. Check the purity and stoichiometry of your reagents. |
| An oily or impure solid is obtained. | The starting aniline may have been oxidized, or side reactions may have occurred. Anilines are known to darken upon exposure to air due to oxidation.[9] | Use freshly purified or distilled 4-bromo-2-methylaniline for the reaction. Ensure the reaction temperature is controlled, as excessive heat can promote side reactions. |
| Product precipitates initially but then seems to redissolve. | The reaction medium has become too acidic, protonating the amide product and increasing its solubility. | Add the base solution promptly after the addition of the acetylating agent to maintain a buffered pH.[10] |
| Difficulty in isolating the product from the reaction mixture. | The product has some solubility in the reaction solvent, leading to losses during filtration. | After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product before vacuum filtration.[11] |
Q4: Can I use a strong base like Sodium Hydroxide (NaOH)?
A: It is strongly advised not to use strong bases like NaOH. Strong bases can readily hydrolyze the acetic anhydride and can also hydrolyze the desired N-acetylated amide product back to the starting aniline, leading to lower yields and a more complex product mixture.[2] Weak bases like sodium acetate provide the necessary buffering capacity without promoting these unwanted side reactions.[2]
Data Presentation: Comparison of Common Bases
The selection of a base has a significant impact on the reaction's outcome. The table below summarizes the characteristics of the two most common choices for this synthesis.
| Base | Type | Key Function | Typical Yield | Key Considerations |
| Sodium Acetate | Weak Base / Buffer | Neutralizes acid byproduct (e.g., HCl, Acetic Acid).[2] | Good to Excellent | Ideal for aqueous reaction systems; product often precipitates directly, simplifying work-up.[1] |
| Pyridine | Organic Base / Catalyst | Neutralizes acid byproduct and acts as a nucleophilic catalyst.[3][4] | Excellent | Used as both base and solvent; accelerates the reaction. Requires aqueous/acidic work-up to remove.[12] |
Experimental Protocols
The following are two validated protocols for the N-acetylation of 4-bromo-2-methylaniline.
Protocol 1: N-acetylation using Acetic Anhydride and Sodium Acetate
This method is a robust and common procedure that utilizes an aqueous system, which is advantageous for its simplicity and ease of product isolation.[13]
Materials:
-
4-bromo-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Aniline Salt: In an Erlenmeyer flask, suspend 4-bromo-2-methylaniline (1.0 eq) in deionized water (approx. 25 mL per gram of aniline). Add concentrated HCl dropwise while stirring until the aniline fully dissolves, forming the soluble hydrochloride salt.[10]
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in a minimal amount of deionized water.[13] Measure out acetic anhydride (1.1 eq).
-
Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride in a single portion.[10] Immediately follow with the addition of the sodium acetate solution.
-
Precipitation: Stir the mixture vigorously. The N-acetyl-4-bromo-2-methylaniline product will precipitate as a white or off-white solid.[11]
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.[11] Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol to yield the pure product.
Protocol 2: N-acetylation using Acetic Anhydride and Pyridine
This protocol uses pyridine as both the base and solvent, which can accelerate the reaction and is particularly useful for less reactive substrates.[12]
Materials:
-
4-bromo-2-methylaniline
-
Pyridine (anhydrous)
-
Acetic Anhydride
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of aniline).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the N-acetylation of 4-bromo-2-methylaniline.
Caption: General laboratory workflow for the N-acetylation of anilines.
Logical Relationship of Reaction Components
This diagram illustrates the roles and interactions of the key components in the N-acetylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.com [brainly.com]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
removing unreacted starting material from "N-(4-Bromo-2-methylphenyl)acetamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material, 4-bromo-2-methylaniline, from the desired product, N-(4-Bromo-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary methods for purifying this compound and removing unreacted 4-bromo-2-methylaniline are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the level of impurity, and the desired final purity of the product. For very high purity, preparative high-performance liquid chromatography (HPLC) can also be employed.[1]
Q2: What are the likely impurities in a crude sample of this compound?
Besides the unreacted starting material (4-bromo-2-methylaniline), other potential impurities include di-acetylated byproducts and residual reagents from the acetylation reaction, such as acetic anhydride or acetyl chloride, and their hydrolysis products.
Q3: How can I effectively remove the unreacted 4-bromo-2-methylaniline before final purification?
An initial workup procedure after the reaction can significantly reduce the amount of unreacted starting material. This typically involves quenching the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.[2][3] The basic wash will help to remove acidic impurities. Subsequently, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove the basic starting material, 4-bromo-2-methylaniline, by converting it into its water-soluble salt.
Q4: Can the product degrade during purification?
Some acetamide derivatives can be sensitive to acidic conditions, which might be present on the surface of silica gel used in column chromatography. This could potentially lead to the hydrolysis of the amide bond back to the starting amine. If product degradation is observed on silica gel, using a neutral stationary phase like alumina or opting for recrystallization is advisable.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a solvent with a lower boiling point or a solvent mixture. Add a co-solvent in which the compound is less soluble to induce crystallization.[1] |
| No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure product.[1] |
| Low Recovery | Too much solvent was used for recrystallization. The product has some solubility in the cold recrystallization solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored Impurities Remain | The impurity has similar solubility characteristics to the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. Be aware that charcoal can also adsorb some of the desired product. A second recrystallization may be necessary to achieve the desired purity.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity of the mobile phase is not optimal. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for many amide purifications is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product. A gradient elution, gradually increasing the polarity of the mobile phase, can improve separation.[1] |
| Compound Streaking on the Column | The sample is too polar for the mobile phase. The column is overloaded with the sample. | Increase the polarity of the mobile phase. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Reduce the amount of crude material loaded onto the column.[1] |
| Product Degradation on the Column | The compound is unstable on the acidic surface of the silica gel. | Use a neutral stationary phase such as alumina. Alternatively, recrystallization is a milder purification method that can be used to avoid degradation.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is adapted from methods used for similar bromoacetamide compounds.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution with swirling until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This is a general procedure that should be optimized based on TLC analysis.[1]
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and the unreacted starting material. A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Run the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Comparison of purification methods for this compound.
References
Validation & Comparative
Confirming the Structure of N-(4-Bromo-2-methylphenyl)acetamide using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For N-(4-Bromo-2-methylphenyl)acetamide, the positions of the signals for the aromatic protons and carbons are influenced by the interplay of the electron-withdrawing bromo group, the electron-donating methyl group, and the acetamido group. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (ring) | ~2.2 - 2.4 | Singlet | - | 3H |
| CH₃ (acetyl) | ~2.1 - 2.3 | Singlet | - | 3H |
| NH | ~7.0 - 8.0 | Broad Singlet | - | 1H |
| Ar-H (position 6) | ~7.8 - 8.2 | Doublet | ~8.5 | 1H |
| Ar-H (position 5) | ~7.2 - 7.4 | Doublet of Doublets | ~8.5, ~2.0 | 1H |
| Ar-H (position 3) | ~7.3 - 7.5 | Doublet | ~2.0 | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 170 |
| Ar-C (C1, attached to NH) | ~135 - 138 |
| Ar-C (C2, attached to CH₃) | ~130 - 133 |
| Ar-C (C3) | ~132 - 135 |
| Ar-C (C4, attached to Br) | ~115 - 118 |
| Ar-C (C5) | ~128 - 131 |
| Ar-C (C6) | ~125 - 128 |
| CH₃ (ring) | ~17 - 19 |
| CH₃ (acetyl) | ~23 - 25 |
Alternative Structural Confirmation Methods
While NMR is the primary tool for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. For this compound, characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-Br stretching (in the fingerprint region).
-
X-ray Crystallography: Offers unambiguous structural determination for crystalline compounds by providing the precise spatial arrangement of atoms.
A combination of these techniques provides a comprehensive and robust confirmation of the molecular structure.
Experimental Protocol: NMR Spectroscopy
This section outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.[1][2]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key signals of the analyte.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For the ¹³C NMR spectrum, a proton-decoupled experiment is standard. A wider spectral width (e.g., 0-220 ppm) is used.[2] Due to the low natural abundance of ¹³C, a larger number of scans is required (hundreds to thousands).
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for structural confirmation via NMR.
References
A Comparative Guide to Analytical Methods for Purity Assessment of N-(4-Bromo-2-methylphenyl)acetamide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like N-(4-Bromo-2-methylphenyl)acetamide is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis such as sensitivity, specificity, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei in the sample. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | May require derivatization to increase volatility and thermal stability of the analyte. | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Does not require a reference standard for each impurity.[1][2] |
| Sensitivity | High (typically ppm levels). | Very high (ppb levels or lower), especially with selected ion monitoring (SIM). | Moderate to high, depending on the analyte concentration and magnetic field strength. |
| Specificity | Good, can be enhanced with mass spectrometric detection (LC-MS). | Excellent, provides structural information for impurity identification. | Excellent, provides detailed structural information for both the main compound and impurities. |
| Quantification | Requires reference standards for each impurity for accurate quantification. | Requires reference standards for each impurity for accurate quantification. | Can provide absolute purity without the need for impurity reference standards by using a certified internal standard.[3][4] |
| Sample Throughput | High. | Moderate, sample preparation (derivatization) can be time-consuming. | Moderate. |
| Potential Impurities Detected | Process-related impurities (e.g., starting materials, reagents), degradation products. | Volatile impurities, and with derivatization, less volatile impurities. | A wide range of impurities, including structural isomers and residual solvents. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound and is suitable for the separation and quantification of this compound and its potential non-volatile impurities.[5]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard
-
Potential impurity reference standards (e.g., 4-Bromo-2-methylaniline)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity and potential thermal lability of this compound, a derivatization step is recommended to improve its volatility and chromatographic performance.[6]
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
This compound reference standard
Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous acetonitrile and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-500 amu
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound and any impurity peaks by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns.
-
Purity can be estimated based on the relative peak areas. For accurate quantification, an internal standard and calibration curves with derivatized standards are necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary method for purity determination without the need for specific impurity reference standards.[3][7] An internal standard of known purity is used for quantification.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (e.g., Maleic acid, Dimethyl sulfone) of certified purity
-
This compound sample
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Visualizations
Purity Assessment Workflow
The following diagram illustrates a general workflow for the purity assessment of this compound, from sample reception to the final report.
Caption: General workflow for purity assessment of this compound.
Decision Logic for Method Selection
The choice of analytical method often depends on the specific goals of the purity assessment. The following diagram provides a simplified decision-making process.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
- 1. emerypharma.com [emerypharma.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. enfanos.com [enfanos.com]
- 5. Separation of Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of the Reactivity of N-(4-Bromo-2-methylphenyl)acetamide and its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of N-(4-Bromo-2-methylphenyl)acetamide and other isomeric bromoanilides in key synthetic transformations. This report provides a comparative analysis based on established principles of organic chemistry and available experimental data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
The strategic functionalization of aromatic systems is a cornerstone of modern drug discovery and materials science. Bromoanilides, in particular, serve as versatile building blocks, offering a reactive handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. This guide focuses on comparing the reactivity of this compound with its structural isomers, N-(2-bromo-4-methylphenyl)acetamide and N-(4-bromophenyl)acetamide. The analysis centers on two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The reactivity of these bromoanilides is fundamentally governed by a combination of electronic and steric factors. The position of the bromine atom and the methyl group on the phenyl ring significantly influences the accessibility of the C-Br bond to the palladium catalyst and the electronic nature of the aromatic system.
Influence of Steric and Electronic Effects
The relative positions of the bromo, acetamido, and methyl groups on the aromatic ring dictate the steric and electronic environment around the reactive C-Br bond, which in turn affects the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.
A logical representation of these influencing factors is presented below:
Caption: Factors influencing the reactivity of bromoanilides.
Generally, substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.[1] Conversely, the electronic nature of the substituents can either activate or deactivate the C-Br bond towards oxidative addition. Electron-donating groups, like the acetamido and methyl groups, can increase the electron density on the aromatic ring, which can sometimes make the oxidative addition step slower.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of our bromoanilides of interest in a typical Suzuki-Miyaura reaction with phenylboronic acid is expected to follow the trend outlined in the table below. This comparison is based on general principles, as direct comparative experimental data under identical conditions is limited. A study on a similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, showed that the bromine on the aniline ring is more reactive than the bromine on the thiophene ring, achieving moderate yields (33-46%) in Suzuki coupling reactions.[2]
| Substrate | Structure | Expected Relative Reactivity | Rationale |
| N-(4-Bromophenyl)acetamide |
| High | The C-Br bond is in the para position, making it sterically accessible. The electron-donating acetamido group at the para position may slightly deactivate the ring, but the lack of steric hindrance is the dominant factor. |
| This compound |
| Moderate | The methyl group is ortho to the acetamido group but meta to the bromine. This introduces some steric bulk to the molecule but not directly adjacent to the reaction site. The primary influence will be electronic. |
| N-(2-Bromo-4-methylphenyl)acetamide |
| Low | The bromine atom is ortho to the bulky acetamido group. This significant steric hindrance is expected to impede the oxidative addition of the palladium catalyst, leading to a lower reaction rate and yield. |
Table 1: Predicted Relative Reactivity of Bromoanilides in Suzuki-Miyaura Coupling.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of bromoanilides in this reaction is highly dependent on steric and electronic factors. While specific comparative data is scarce, studies on similar systems, such as the amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine, have shown good to excellent yields (60-88%).[3] The expected trend in reactivity for our target compounds is presented below.
| Substrate | Structure | Expected Relative Reactivity | Rationale |
| N-(4-Bromophenyl)acetamide |
| High | The sterically unhindered para-position of the bromine atom allows for efficient access by the palladium catalyst. |
| This compound |
| Moderate | The ortho-methyl group relative to the acetamido group introduces some steric bulk in the vicinity of the reaction center, but it is not directly flanking the bromine atom. |
| N-(2-Bromo-4-methylphenyl)acetamide |
| Low | Significant steric hindrance from the adjacent acetamido group is expected to be the major factor in reducing the reactivity of this isomer in the Buchwald-Hartwig amination. |
Table 2: Predicted Relative Reactivity of Bromoanilides in Buchwald-Hartwig Amination.
Experimental Protocols
Detailed experimental protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with bromoanilides are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of Bromoanilides with Phenylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromoanilide with phenylboronic acid.
Workflow Diagram:
References
A Comparative Guide to the Validation of an HPLC Method for the Analysis of N-(4-Bromo-2-methylphenyl)acetamide
This guide presents a comprehensive validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Bromo-2-methylphenyl)acetamide. The document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol and a comparative overview of alternative analytical techniques. All quantitative data is summarized in structured tables for clear comparison, and a logical workflow of the validation process is provided as a Graphviz diagram.
Proposed Analytical Method: RP-HPLC with UV Detection
A robust and reliable RP-HPLC method with UV detection is proposed for the routine quality control analysis of this compound. This technique is well-suited for separating the target analyte from potential process impurities and degradation products.
Chromatographic Conditions
A suitable starting point for the analysis of this compound is a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water.[1] The pH of the mobile phase can be adjusted with an acid like phosphoric acid or formic acid to ensure optimal peak shape and separation. For applications requiring mass spectrometry compatibility, formic acid is the preferred modifier.[2]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
HPLC Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Validation Results
The following table summarizes the acceptance criteria and the expected results for the validation of the proposed HPLC method.
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.995. | The analyte peak is well-resolved from potential impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear relationship between peak area and concentration over the range of 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery within the specified range at three concentration levels (80%, 100%, 120%). |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | RSD of peak areas for replicate injections meets the acceptance criteria. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | To be determined experimentally (e.g., expected to be around 0.05 µg/mL). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | To be determined experimentally (e.g., expected to be around 0.15 µg/mL). |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters. | No significant impact on results with slight variations in flow rate, mobile phase composition, and column temperature. |
Comparison with Alternative Analytical Methods
While RP-HPLC-UV is a widely used and robust technique, other analytical methods can also be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for higher sensitivity or structural confirmation.
Table 3: Comparison of Analytical Methods
| Parameter | RP-HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry. |
| Selectivity | Good | Very Good | Excellent |
| Sensitivity | Moderate | Good | Excellent |
| Instrumentation Cost | Low | Moderate | High |
| Sample Throughput | High | Moderate | Moderate |
| Typical Application | Routine quality control, purity assessment, and assay. | Identification and quantification of volatile and semi-volatile impurities. | Trace level quantification, metabolite identification, and structural elucidation. |
| Derivatization | Not required. | May be required for non-volatile compounds. | Not typically required. |
Detailed Experimental Protocols
HPLC Method Validation Protocol
a. Specificity: The specificity of the method is determined by analyzing a blank (mobile phase), a placebo (all excipients without the active pharmaceutical ingredient), and a sample solution of this compound. Forced degradation studies are also performed by subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light. The peak purity of the analyte in the stressed samples should be evaluated using a photodiode array (PDA) detector.
b. Linearity: A stock solution of this compound is prepared and serially diluted to at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration). Each solution is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.[1]
c. Accuracy: The accuracy of the method is assessed by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration is prepared in triplicate and analyzed. The percentage recovery is calculated to determine the accuracy.
d. Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the intermediate precision.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3] This is achieved by injecting a series of diluted solutions of the analyte.
f. Robustness: The robustness of the method is evaluated by intentionally introducing small variations to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5 °C). The effect of these changes on the system suitability parameters is observed.
Logical Workflow for HPLC Method Validation
Caption: Logical workflow of the HPLC method validation process.
References
A Comparative Guide to Cross-Coupling Reactions: N-(4-Bromo-2-methylphenyl)acetamide vs. N-(4-chloro-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-nitrogen bonds, pivotal for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of aryl halide is a critical parameter influencing reaction efficiency, with aryl bromides and chlorides being the most common substrates. This guide provides a comparative analysis of the reactivity of N-(4-Bromo-2-methylphenyl)acetamide and N-(4-chloro-2-methylphenyl)acetamide in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
While direct comparative experimental data for these specific substrates is not extensively available in the literature, this guide leverages established principles of aryl halide reactivity and data from structurally similar compounds to provide a robust framework for reaction design and optimization.
General Reactivity Principles: Aryl Bromides vs. Aryl Chlorides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength and the ease of oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. Aryl bromides, with a weaker C-Br bond compared to the C-Cl bond, generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2][3]
Conversely, the lower reactivity of aryl chlorides necessitates the use of more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the challenging oxidative addition step.[1]
Logical Relationship of Reactivity
Caption: Comparative reactivity of this compound and its chloro-analogue.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table presents plausible reaction conditions for the Suzuki-Miyaura coupling of our target molecules with phenylboronic acid, extrapolated from studies on analogous aryl halides.[4][5][6]
| Parameter | This compound | N-(4-chloro-2-methylphenyl)acetamide |
| Aryl Halide | This compound | N-(4-chloro-2-methylphenyl)acetamide |
| Boronic Acid | Phenylboronic acid (1.2 equiv) | Phenylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) | Pd(OAc)₂/XPhos (2-4 mol%) or PEPPSI-IPr (2-4 mol%) |
| Base | K₂CO₃ (2 equiv) or K₃PO₄ (2 equiv) | K₃PO₄ (2 equiv) or Cs₂CO₃ (2 equiv) |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Anticipated Yield | Good to Excellent | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for Suzuki-Miyaura reactions of aryl bromides and chlorides.[4][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add N-(4-halo-2-methylphenyl)acetamide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (1-5 mol%) and the ligand (if required) to the flask under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and a primary or secondary amine.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table outlines plausible conditions for the Buchwald-Hartwig amination of the target substrates with aniline, based on protocols for similar aryl halides.[2][3][7][8]
| Parameter | This compound | N-(4-chloro-2-methylphenyl)acetamide |
| Aryl Halide | This compound | N-(4-chloro-2-methylphenyl)acetamide |
| Amine | Aniline (1.2 equiv) | Aniline (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) | Pd₂(dba)₃ (2-4 mol%) / RuPhos (4-8 mol%) |
| Base | NaOtBu (1.4 equiv) or K₃PO₄ (2 equiv) | LHMDS (1.5 equiv) or K₃PO₄ (2 equiv) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 90-110 °C | 100-130 °C |
| Reaction Time | 4-16 hours | 18-36 hours |
| Anticipated Yield | Good to Excellent | Moderate to Good |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[2][3][9]
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-4 mol%), the phosphine ligand (2-8 mol%), and the base (1.4-2.0 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: To the same tube, add N-(4-halo-2-methylphenyl)acetamide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ikm.org.my [ikm.org.my]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparative study of different catalysts for Suzuki coupling of "N-(4-Bromo-2-methylphenyl)acetamide"
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of N-(4-Bromo-2-methylphenyl)acetamide, a sterically hindered substrate, with arylboronic acids. The selection of an appropriate catalyst is critical for achieving high yields and reaction efficiency, particularly with challenging substrates that are prone to low reactivity. This document summarizes performance data for several catalyst systems, offers detailed experimental protocols, and visualizes key chemical processes to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalyst Systems
The efficacy of a catalyst in the Suzuki coupling of this compound is highly dependent on the palladium precursor and, crucially, the nature of the ancillary ligand. Below is a summary of the performance of different catalyst systems, highlighting the impact of ligand choice on reaction yield and conditions. The data is compiled from studies on the specified substrate or structurally similar sterically hindered aryl bromides.
| Catalyst System | Ligand Type | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | ~95% (estimated) | [1] |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90% (for similar substrates) | [2] |
| [Pd(IPr)(OAc)₂] | NHC Pre-catalyst | 4-Tolylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | High (for similar substrates) | [3][4] |
| Pd(PPh₃)₄ | Phosphine | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 12 | Moderate (potential for lower yields with hindered substrates) | [5] |
| PdCl₂(dppf) | Ferrocenylphosphine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | Good to High (effective for many aryl bromides) | [6] |
Note: Yields are based on reported data for the Suzuki coupling of sterically hindered aryl bromides and may vary for the specific substrate this compound.
Experimental Protocols
Detailed methodologies for conducting the Suzuki coupling of this compound with a representative arylboronic acid using two different types of catalyst systems are provided below.
Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)
This protocol utilizes a highly effective Buchwald phosphine ligand, SPhos, known for its ability to promote the coupling of sterically hindered aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Pre-catalyst
This protocol employs a modern N-heterocyclic carbene (NHC) palladium pre-catalyst, which often exhibits high stability and activity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
[Pd(IPr)(OAc)₂] (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II) diacetate (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, phenylboronic acid, potassium carbonate, and the [Pd(IPr)(OAc)₂] pre-catalyst to a Schlenk flask containing a magnetic stir bar.
-
Add the 1,4-dioxane and water.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the Suzuki coupling process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Logical Relationship: Catalyst Selection
The choice of catalyst, particularly the ligand, is a critical decision in planning a Suzuki coupling reaction, especially for sterically hindered substrates like this compound. The following diagram illustrates the logical considerations for selecting an appropriate catalyst system.
Caption: Logic for selecting a catalyst for sterically hindered Suzuki coupling.
References
- 1. Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Novel N-(4-Bromo-2-methylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activities of novel "N-(4-Bromo-2-methylphenyl)acetamide" derivatives. It aims to offer an objective comparison of their performance against alternative compounds, supported by experimental data from various studies. The information is intended to assist researchers in the fields of medicinal chemistry and drug discovery in evaluating the potential of these compounds for further development.
I. Overview of Biological Activities
Derivatives of this compound have been investigated for a range of pharmacological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents. The primary areas of investigation include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. This guide synthesizes the available data to provide a comparative overview.
II. Anticancer Activity
Several studies have explored the cytotoxic effects of acetamide derivatives against various cancer cell lines. The primary method for evaluating in vitro anticancer activity is the MTT assay, which measures cell viability.
Table 1: In Vitro Anticancer Activity of Acetamide Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (Breast) | Not explicitly stated, but showed activity | Not specified | Not specified | [1][2] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | SK-N-SH (Neuroblastoma) | Not explicitly stated, but showed activity | Not specified | Not specified | [1] |
| Oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Showed inhibition of viability | Not specified | Not specified | [3] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Materials:
-
Cell culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[7][8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (a known cytotoxic agent). The final volume in each well should be uniform.[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6][7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Workflow of the MTT assay for determining cell viability.
III. Anti-inflammatory Activity
Acetamide derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of inflammatory mediators and enzymes like cyclooxygenase (COX).
Table 2: In Vitro Anti-inflammatory Activity of Acetamide Derivatives
| Compound/Derivative | Assay | Target | Activity | Comparator | Comparator Activity | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Carrageenan-induced rat paw edema (in vivo) | General inflammation | Showed activity | Not specified | Not specified | [1][2] |
| Various Acetamide Derivatives | Nitric Oxide (NO) Production Inhibition | iNOS | Potential inhibition | Not specified | Not specified | [10][11] |
| Various Acetamide Derivatives | COX-II Inhibition | COX-II Enzyme | Potential inhibition | Celecoxib | IC50 0.041 µM | [12] |
This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).[13]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774.A1)[10]
-
LPS
-
Griess Reagent
-
Cell culture medium
-
Test compounds
-
96-well plates
Procedure:
-
Cell Culture: Culture macrophage cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of nitric oxide.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent.
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
IV. Antimicrobial Activity
The antimicrobial potential of N-phenylacetamide derivatives has been evaluated against various bacterial strains. The disk diffusion and broth microdilution methods are commonly used for this screening.[14]
Table 3: Antibacterial Activity of Acetamide Derivatives
| Compound/Derivative | Bacterial Strain | Method | Result | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | XDR S. Typhi | Not specified | Showed activity | [15] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii | Disk Diffusion | Moderate to high activity | [14] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Pseudomonas aeruginosa | Disk Diffusion | Moderate to high activity | [14] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Staphylococcus aureus | Disk Diffusion | Moderate to high activity | [14] |
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.[16]
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
General workflow for antimicrobial screening.
V. Enzyme Inhibition
Certain acetamide derivatives have been investigated for their ability to inhibit specific enzymes, which can be a mechanism for their therapeutic effects.
Table 4: Enzyme Inhibitory Activity of Acetamide Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Inhibition Type | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | Not specified, but showed competitive inhibition | Competitive | [15] |
| Substituted acetamide derivative (8c) | Butyrylcholinesterase (BChE) | 3.94 ± 0.16 | Mixed-type | [17] |
The sulfonamide group present in some acetamide derivatives is a known pharmacophore for inhibiting carbonic anhydrases (CAs).[18] CAs are often overexpressed in tumors and contribute to an acidic microenvironment that promotes tumor progression. Inhibition of CAs can interfere with the hypoxia-inducible factor-1α (HIF-1α) pathway, a key regulator of cellular adaptation to low oxygen conditions, which is a hallmark of many solid tumors.[18]
Potential signaling pathway targeted by acetamide-based CA inhibitors.
VI. Conclusion
The available data suggest that "this compound" and its related derivatives are a promising class of compounds with diverse biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as enzyme inhibitors, warrants further investigation. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers looking to explore the therapeutic potential of this chemical scaffold. Further structure-activity relationship (SAR) studies are necessary to optimize the potency and selectivity of these derivatives for specific biological targets.
References
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archivepp.com [archivepp.com]
- 13. ir.vistas.ac.in [ir.vistas.ac.in]
- 14. irejournals.com [irejournals.com]
- 15. mdpi.com [mdpi.com]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Establishing a Reference Standard for N-(4-Bromo-2-methylphenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a reference standard for the compound N-(4-Bromo-2-methylphenyl)acetamide. It includes key identification parameters, a comparison of analytical methodologies for purity assessment and impurity profiling, and detailed experimental protocols. This document is intended to support quality control, analytical development, and regulatory submissions in research and pharmaceutical settings.
Reference Standard Profile
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. The fundamental characteristics of the this compound reference standard are outlined below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4'-Bromo-2'-methylacetanilide, 2-Acetamido-5-bromotoluene | [1] |
| CAS Number | 24106-05-6 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO | [1][2] |
| Molecular Weight | 228.09 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 159°C | [1] |
| Solubility | Soluble in polar organic solvents | [2] |
| Storage | Store in a cool, dry place, away from light and moisture. | - |
Note: The molecular formula C₁₀H₁₂BrNO has been incorrectly associated with this compound in some commercial listings.[3][4] The correct formula, C₉H₁₀BrNO, is confirmed by multiple chemical data sources.[1][2]
Characterization Data:
Establishing a reference standard requires thorough spectroscopic characterization. The following data should be obtained and documented for the purified material.
Table 2: Spectroscopic Data for this compound Reference Standard
| Technique | Expected Data |
| ¹H NMR | Spectral shifts and coupling constants consistent with the assigned structure. |
| ¹³C NMR | Number of signals and chemical shifts corresponding to the carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for N-H, C=O (amide), and C-Br stretching, as well as aromatic C-H and C=C vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
| Elemental Analysis | Percentage composition of C, H, N, and Br consistent with the molecular formula. |
Note: Publicly available, high-resolution spectra for this compound are not readily accessible. This data must be generated experimentally for the designated reference standard lot.
Synthesis and Potential Impurities
The most common synthesis route for this compound involves the acetylation of 4-bromo-2-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride.[2] Understanding this synthesis is crucial for identifying potential process-related impurities.
Caption: Synthesis of this compound.
Potential Impurities:
-
Starting Materials: Unreacted 4-bromo-2-methylaniline and residual acetylating agent or its hydrolysis product (acetic acid).
-
Over-acetylation Products: Di-acetylated derivatives, although less likely under standard conditions.
-
Isomeric Impurities: Impurities from the starting material, such as isomeric bromo-methylanilines.
-
Degradation Products: Hydrolysis of the amide bond to form 4-bromo-2-methylaniline and acetic acid, particularly under harsh pH or temperature conditions.
Comparative Analytical Methodologies
The purity of the this compound reference standard should be determined using orthogonal analytical techniques to ensure a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Table 3: Comparison of HPLC and GC-MS for Purity and Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Primary Use | Purity assessment (area percent), quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Phenyl-arylene polymer or similar non-polar to mid-polar capillary columns. |
| Detection | UV/Vis (Diode Array Detector) | Mass Spectrometry (MS) |
| Advantages | - High precision and accuracy for purity determination.- Suitable for non-volatile and thermally labile compounds.- Established methodology for pharmaceutical analysis. | - High specificity and sensitivity for impurity identification.- Provides structural information about impurities.- Excellent for volatile impurities like residual solvents. |
| Limitations | - May not be suitable for highly volatile impurities.- Co-elution of impurities can be a challenge. | - Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds. |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Method validation should be performed to ensure suitability for the intended purpose.
This method is designed for the determination of the purity of this compound by area percent.
Caption: HPLC Purity Assessment Workflow.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the UV range).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Caption: GC-MS Impurity Profiling Workflow.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate impurities from the main compound (e.g., start at 100°C, ramp to 280°C).
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 40-450).
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a suitable concentration.
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Processing: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to impurities. Compare the mass spectrum of each impurity peak with a spectral library (e.g., NIST) for identification.
Conclusion
The establishment of a well-characterized reference standard for this compound is essential for ensuring the quality and consistency of research and development activities. This guide outlines the necessary steps for the characterization, purity assessment, and impurity profiling of this compound. By employing a combination of spectroscopic techniques and orthogonal chromatographic methods, a robust reference standard can be established, providing a solid foundation for accurate and reproducible analytical results.
References
Cross-Validation of Analytical Methods for N-(4-Bromo-2-methylphenyl)acetamide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Principles of Analytical Method Cross-Validation
Cross-validation serves to demonstrate the equivalency of analytical results obtained from two or more methods or laboratories.[3] The process is essential when transferring a method to a different laboratory or when a new method is introduced to replace an existing one. The primary approaches to cross-validation include:
-
Comparative Testing: This is the most common approach where the same homogeneous batch of a sample is analyzed by both the transferring (sending) and receiving laboratories. The results are then statistically compared against predefined acceptance criteria.[2]
-
Co-validation: In this strategy, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This approach is particularly efficient as it combines method validation and inter-laboratory qualification into a single process.[4]
-
Revalidation: A full or partial revalidation of the analytical method is performed by the receiving laboratory. This is often necessary when there are significant differences in the laboratory environments or equipment.[2]
A general workflow for the cross-validation of analytical methods is depicted below.
Analytical Techniques for N-(4-Bromo-2-methylphenyl)acetamide Analysis
Several analytical techniques can be employed for the characterization and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. A reverse-phase HPLC method can be developed for the analysis of this compound and its isomers.
Table 1: HPLC Method Parameters for Acetamide Derivatives
| Parameter | Description |
| Column | Newcrom R1, Reverse Phase |
| Mobile Phase | Acetonitrile (MeCN) and Water with a modifier like phosphoric acid or formic acid (for MS compatibility).[5][6] |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Application | Suitable for quantification, impurity profiling, and pharmacokinetic studies.[5][6] |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The gradient or isocratic elution will depend on the separation requirements.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or MS detection.
-
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of this compound. While primarily a qualitative technique, quantitative NMR (qNMR) can also be employed for accurate concentration determination.
Table 2: NMR Data for Related Acetamide Compounds
| Nucleus | Chemical Shift (δ) Range (ppm) - Representative |
| ¹H NMR | Aromatic Protons: 7.0 - 8.0Methyl Protons: ~2.1NH Proton: ~7.8 (broad singlet)[7] |
| ¹³C NMR | Carbonyl Carbon: ~168Aromatic Carbons: 115 - 140Methyl Carbon: ~24[7] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative analysis, an internal standard with a known concentration is added.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For qNMR, compare the integral of an analyte signal to the integral of the internal standard signal to calculate the concentration.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC or Gas Chromatography (GC), it can be used for both qualitative and quantitative analysis.
Table 3: Mass Spectrometry Data for Brominated Acetamide Derivatives
| Ionization Mode | Expected Molecular Ion (M⁺) or (M+H)⁺ for C₉H₁₀BrNO |
| Electron Ionization (EI) | m/z 227/229 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) |
| Electrospray Ionization (ESI) | m/z 228/230 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS Conditions:
-
LC System: Use the HPLC conditions outlined above.
-
MS System: Couple the HPLC system to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire data in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.
-
-
Data Analysis: Identify the compound based on its retention time and mass-to-charge ratio. For quantification, use the peak area from the extracted ion chromatogram.
Comparison of Analytical Methods for Cross-Validation
The selection of methods for cross-validation should be based on the intended purpose of the analysis. A comparison of the key attributes of the discussed techniques is provided below.
Table 4: Comparison of Analytical Techniques
| Feature | HPLC-UV | HPLC-MS | NMR |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | Low |
| Quantitative Accuracy | High | High | High (qNMR) |
| Structural Information | Limited | Good (with MS/MS) | Excellent |
| Throughput | High | High | Low |
| Cost | Low | High | High |
Conclusion
The cross-validation of analytical methods for "this compound" is crucial for ensuring data integrity and regulatory compliance. While a single, comprehensive cross-validation study for this compound is not publicly available, researchers can leverage established analytical techniques such as HPLC, NMR, and MS. This guide provides the foundational information required to design and execute a cross-validation study, comparing these methods based on their performance characteristics. A well-designed cross-validation protocol, following the principles of comparative testing or co-validation, will ensure the reliability and consistency of analytical results, which is paramount in the field of drug development and scientific research.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Acetamide, N-(2-bromo-4-methylphenyl)- | SIELC Technologies [sielc.com]
- 6. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of N-(4-Bromo-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common laboratory-scale synthesis protocols for N-(4-Bromo-2-methylphenyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. The following sections detail established methodologies, presenting key performance indicators to assist researchers in selecting the most suitable protocol for their specific needs.
Introduction
This compound is an aromatic amide that serves as a versatile building block in organic synthesis. Its structure, featuring a substituted phenyl ring, makes it a valuable precursor for the development of more complex molecules, including potential pharmaceutical candidates. The efficiency and purity of the synthesized this compound are critical for the successful outcome of subsequent reactions. This guide focuses on the most prevalent synthetic route: the acetylation of 4-bromo-2-methylaniline. We will explore two common acetylating agents, acetic anhydride and acetyl chloride, and discuss the factors influencing the reaction's success.
Performance Comparison of Synthesis Protocols
The selection of a synthesis protocol is often a trade-off between yield, purity, reaction time, and the handling requirements of the reagents. Below is a summary of typical performance data for the two primary acetylation methods for 4-bromo-2-methylaniline. Note: The following data are representative and can vary based on specific reaction conditions and scale.
| Protocol | Reagents | Typical Yield (%) | Typical Purity (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| Protocol 1 | 4-bromo-2-methylaniline, Acetic Anhydride, Sodium Acetate | 85-95 | >98 | 1-2 | 100 (reflux) |
| Protocol 2 | 4-bromo-2-methylaniline, Acetyl Chloride, Pyridine | 80-90 | >97 | 0.5-1 | 0-25 (ice bath to RT) |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride
This method is widely used due to the moderate reactivity of acetic anhydride and the generally high yields obtained. The use of sodium acetate as a base helps to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials:
-
4-bromo-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylaniline (1 equivalent) in glacial acetic acid.
-
Add sodium acetate (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Acetylation using Acetyl Chloride
This protocol offers a faster reaction time due to the higher reactivity of acetyl chloride. The reaction is typically performed at a lower temperature to control its exothermicity. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.
Materials:
-
4-bromo-2-methylaniline
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (or another suitable aprotic solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-methylaniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add pyridine (1.2 equivalents) to the solution.
-
Add acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the product from a suitable solvent if necessary.
Visualizing the Synthesis Workflow and Comparison
To better illustrate the processes and their comparison, the following diagrams are provided.
Caption: General experimental workflows for the synthesis of this compound.
Caption: Comparison of key performance indicators for the two synthesis protocols.
Conclusion
Both acetic anhydride and acetyl chloride are effective reagents for the synthesis of this compound. The choice between the two protocols will depend on the specific requirements of the researcher. The acetic anhydride method is generally safer and provides slightly higher yields, making it suitable for larger scale preparations where reaction time is less critical. The acetyl chloride method is faster and operates at lower temperatures, which can be advantageous for sensitive substrates, though it requires more careful handling due to the reagent's reactivity and the use of pyridine. For both methods, proper purification techniques, such as recrystallization, are essential to obtain a high-purity final product.
Safety Operating Guide
Proper Disposal of N-(4-Bromo-2-methylphenyl)acetamide: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like N-(4-Bromo-2-methylphenyl)acetamide are critical for ensuring both personal safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this halogenated aromatic compound.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal. [1] The SDS is the primary source of detailed safety and handling information for any chemical.
Hazard Profile and Safety Precautions
This compound is a halogenated aromatic compound and should be handled with care. While specific toxicological properties may vary, similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4]
Key Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Avoid generating dust when handling the solid form of the compound.[3][6][7][8]
-
Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[2][3][5][9]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3][4][7]
-
Do not dispose of this chemical down the drain or in regular trash.[3][9][10][11]
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[5][9] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][5] A face shield may be necessary for larger quantities. |
| Skin and Body Protection | A laboratory coat is mandatory.[5][9] Additional protective clothing may be required to prevent skin exposure. |
| Respiratory Protection | All handling of the solid material should be conducted in a chemical fume hood to prevent inhalation of dust.[5][6] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[1][5][9]
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[1][8]
-
Liquid Waste (Rinsate): Glassware contaminated with this compound should be rinsed with a suitable solvent (e.g., acetone) within a chemical fume hood.[1] This rinsate must be collected as halogenated organic waste.[1][9]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [1][12]
2. Waste Container and Labeling:
-
Use a designated "Halogenated Organic Waste" container that is in good condition and has a secure lid.[9][12]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1][12] The label should be clearly visible.[12]
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[12]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[8]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.[8]
-
Wearing the appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[3][8]
-
Collect the spilled material and all cleanup materials (e.g., absorbent pads) in a sealed bag or container.[8]
-
Label the container as hazardous waste and dispose of it according to the procedures outlined above.[8]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.[8]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Logistical Information for Handling N-(4-Bromo-2-methylphenyl)acetamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for N-(4-Bromo-2-methylphenyl)acetamide, a compound that requires careful management in a laboratory setting. The following procedures for handling, storage, and disposal are based on data for the closely related and structurally similar compound, N-(4-bromophenyl)-acetamide, and general guidelines for brominated organic compounds.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1][2][3]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][4]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for tasks with a high risk of splashing.[1][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws.[1][6][7] |
| Body Protection | Laboratory coat | A Nomex® laboratory coat with cotton clothing underneath is recommended. The lab coat should be buttoned and fit properly to cover as much skin as possible.[5] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[1] |
| Respiratory Protection | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[3][5] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot (closed toe, closed heel, no holes in the top).[5] |
Experimental Protocols: Step-by-Step Handling and Disposal
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting any work, wash hands thoroughly.[2]
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Wear all required PPE as specified in the table above.[1]
-
Carefully weigh and transfer the compound, avoiding skin and eye contact.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[2][8][9]
-
Keep the container tightly closed and properly labeled.[2][8]
-
Protect from light.[10]
4. Spill Management:
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory and notify emergency personnel.
-
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2]
-
Do not let the product enter drains.[1]
-
All waste must be collected in suitable, closed containers and disposed of according to local, state, and federal regulations.[1][2]
6. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
In Case of Skin Contact: Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][9]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. velsafe.com [velsafe.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



